Ethyl 3,3-dimethylaziridine-2-carboxylate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
ethyl 3,3-dimethylaziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-4-10-6(9)5-7(2,3)8-5/h5,8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOMVJBVDXIMDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618123 | |
| Record name | Ethyl 3,3-dimethylaziridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84024-59-9 | |
| Record name | Ethyl 3,3-dimethylaziridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 3,3-dimethylaziridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of ethyl 3,3-dimethylaziridine-2-carboxylate, a valuable building block in organic synthesis and medicinal chemistry. The primary focus of this document is a well-established synthetic pathway commencing from ethyl 2,3-dibromo-3-methylbutanoate. This guide will detail the necessary reagents, and reaction conditions, and present a logical workflow for this transformation. All available quantitative data is summarized for clarity, and key experimental procedures are outlined.
Introduction
Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. Their inherent ring strain makes them highly reactive intermediates for the synthesis of a wide variety of nitrogen-containing compounds. Specifically, aziridine-2-carboxylates are versatile synthons for the preparation of amino acids, alkaloids, and other biologically active molecules. This compound, with its gem-dimethyl substitution, offers unique steric and electronic properties for further chemical modifications. This guide focuses on a practical and accessible method for its preparation.
Core Synthesis Pathway
The most direct and reported synthesis of this compound proceeds through the reaction of a di-halogenated ester with an ammonia source. This intramolecular cyclization is an efficient method for the formation of the aziridine ring.
Reaction Scheme
The overall transformation can be depicted as follows:
Caption: Synthesis of this compound.
Starting Material: Ethyl 2,3-dibromo-3-methylbutanoate
The precursor, ethyl 2,3-dibromo-3-methylbutanoate, is a key starting material. While not commercially available in large quantities, it can be synthesized in the laboratory. The preparation involves the bromination of an appropriate unsaturated ester precursor. The purity of this starting material is crucial for the success of the subsequent aziridination reaction.
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of this compound, based on the procedure described by White, J. D. et al. in HETEROCYCLES, 2009, 79, 347.
Synthesis of this compound
Materials:
-
Ethyl 2,3-dibromo-3-methylbutanoate
-
Anhydrous Ethanol
-
Ammonia gas
-
Standard laboratory glassware
-
Magnetic stirrer
-
Apparatus for cooling (ice bath)
Procedure:
-
Prepare a saturated solution of ammonia in anhydrous ethanol. This is achieved by bubbling ammonia gas through cold anhydrous ethanol until saturation is reached. The process should be carried out in a well-ventilated fume hood.
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2,3-dibromo-3-methylbutanoate in the prepared ammonia-saturated ethanol solution.
-
The reaction mixture is then stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting residue is then subjected to a standard work-up procedure, which typically involves partitioning between an organic solvent (e.g., diethyl ether or ethyl acetate) and water.
-
The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is evaporated to yield the crude product.
-
Purification of the crude this compound can be achieved by column chromatography on silica gel.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | Ethyl 2,3-dibromo-3-methylbutanoate |
| Reagent | Ammonia-saturated ethanol |
| Product | This compound |
| Reaction Type | Intramolecular Cyclization |
| Reported Yield | Not explicitly stated in the abstract. |
Logical Workflow
The logical workflow for the synthesis is presented in the following diagram:
Caption: Experimental workflow for the synthesis.
Conclusion
The synthesis of this compound via the intramolecular cyclization of ethyl 2,3-dibromo-3-methylbutanoate with ammonia-saturated ethanol represents a direct and effective method for obtaining this valuable synthetic intermediate. This guide provides the fundamental knowledge required for researchers to successfully implement this procedure in a laboratory setting. Further optimization of reaction conditions may be possible to improve yields and purity. The reactivity of the resulting aziridine opens up a wide range of possibilities for the synthesis of novel compounds with potential applications in drug discovery and materials science.
physicochemical properties of Ethyl 3,3-dimethylaziridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3,3-dimethylaziridine-2-carboxylate is a heterocyclic organic compound with the chemical formula C7H13NO2.[1][2][3][4] As a derivative of aziridine, a three-membered nitrogen-containing heterocycle, it holds potential as a building block in synthetic organic chemistry and drug discovery. Aziridine-containing compounds are known for their diverse biological activities, including antitumor and antibacterial properties, owing to the reactivity of the strained aziridine ring which can act as an alkylating agent.[5][6][7] However, a comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific physicochemical and biological data for this compound. This guide summarizes the limited available information and highlights the general context of aziridine-2-carboxylate chemistry.
Physicochemical Properties
Detailed experimental data regarding the physicochemical properties of this compound are largely unavailable in published literature. Commercial suppliers and chemical databases confirm its molecular formula and weight, but do not provide specific measured properties.
Table 1: General Physicochemical Information
| Property | Value | Source |
| CAS Number | 84024-59-9 | [1][2][3][8] |
| Molecular Formula | C7H13NO2 | [1][2][3][4] |
| Molecular Weight | 143.18 g/mol | [1][4] |
| Appearance | Liquid (reported by some suppliers) | [2] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Synthesis and Reactivity
Synthesis
Another general strategy for forming the aziridine ring is through the cyclization of β-amino alcohols or their derivatives, such as β-amino sulfonates (a modification of the Wenker synthesis).[9] Additionally, the Michael addition of an amine to an α-halo-α,β-unsaturated ester, followed by cyclization, can yield aziridine-2-carboxylates.[9]
A potential synthetic pathway for this compound could be conceptualized based on these general methods.
Caption: Conceptual workflow for the synthesis of this compound.
Reactivity
The reactivity of the aziridine ring is dominated by its high ring strain, making it susceptible to ring-opening reactions with various nucleophiles. In the context of aziridine-2-carboxylates, the ester group can influence the regioselectivity of the ring-opening. The nitrogen atom can also participate in reactions, particularly if it is unsubstituted (N-H).
Aziridines, in general, are known to be alkylating agents, a property that is central to the biological activity of many aziridine-containing natural products and synthetic drugs.[6] It is believed that protonated aziridines can alkylate nucleobases in DNA.[6] The presence of electron-withdrawing groups, such as the ethyl carboxylate group, can decrease the electron density on the aziridine ring, potentially increasing its selectivity towards softer nucleophiles like thiolate anions in proteins.[6]
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or any associated signaling pathways for this compound.
However, the broader class of aziridine-containing compounds has been extensively studied and is known to possess a wide range of biological activities.
-
Antimicrobial Activity: Natural products like Mitomycin C and Azirinomycin, which contain the aziridine moiety, exhibit significant antibacterial activity, particularly against Gram-positive bacteria.[5] Synthetic aziridine derivatives have also shown promise as antibacterial agents.[5][7]
-
Anticancer Activity: The alkylating nature of the aziridine ring has led to the development of several anticancer drugs, such as Mitomycin C and Thiotepa.[6] Their mechanism of action often involves the cross-linking of DNA, which inhibits replication and leads to cell death.[5] More recently, derivatives of aziridine-2-carboxylic acid have been investigated as inhibitors of protein disulfide isomerase (PDI), an enzyme implicated in cancer and thrombosis.[6][10]
Given the lack of specific research on this compound, its biological effects and potential mechanisms of action remain unknown. Any investigation into its biological properties would be breaking new ground.
Experimental Protocols
Due to the absence of published research detailing the synthesis, characterization, or biological evaluation of this compound, no established experimental protocols can be provided. Researchers interested in this compound would need to develop and validate their own methods for its synthesis, purification, and analysis.
Conclusion
This compound is a chemical entity for which there is a notable lack of publicly available scientific data. While its structure suggests potential for applications in medicinal chemistry and as a synthetic intermediate, based on the known properties of related aziridine compounds, its specific physicochemical properties, reactivity, and biological profile have not been characterized. This document serves to highlight the current information gap and to provide a general context based on the chemistry of the broader class of aziridine-2-carboxylates. Further experimental investigation is required to elucidate the properties and potential applications of this compound.
References
- 1. molecularinfo.com [molecularinfo.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 84024-59-9|this compound|this compound| -范德生物科技公司 [bio-fount.com]
- 4. Ethyl 3,3-dimethylaziridine-2-carboxylate , Package: 250mg , Laibo Chem - <title>globallabor</title> [globallabor.com.br]
- 5. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. 84024-59-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to Ethyl 3,3-dimethylaziridine-2-carboxylate (CAS: 84024-59-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Properties
Ethyl 3,3-dimethylaziridine-2-carboxylate is a substituted aziridine, a three-membered heterocyclic compound containing a nitrogen atom. The presence of the strained aziridine ring makes it a reactive intermediate for the synthesis of various nitrogen-containing compounds.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 84024-59-9[1] |
| Molecular Formula | C₇H₁₃NO₂[1][2][3] |
| Molecular Weight | 143.19 g/mol [2][3] |
| Synonyms | Ethyl 3,3-dimethylaziridin-2-carboxylate, 3,3-dimethyl-2-Aziridinecarboxylic acid ethyl ester, Dimethyl-3,3 ethoxycarbonyl-2 aziridine[1] |
Physical and Spectral Data Summary
| Property | Value |
| Appearance | Liquid |
| Boiling Point | Data not available |
| Density | Data not available |
| Refractive Index | Data not available |
| ¹H NMR | Data not available |
| ¹³C NMR | Data not available |
| Infrared (IR) Spectrum | Data not available |
| Mass Spectrum (MS) | Data not available |
Note: Extensive searches of scientific databases and literature did not yield specific quantitative data for the physical and spectral properties of this compound.
Synthesis
The primary reported synthesis of this compound involves the reaction of ethyl 2,3-dibromo-3-methylbutanoate with ammonia-saturated ethanol.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the procedure described by Whittle and coworkers.
Materials:
-
Ethyl 2,3-dibromo-3-methylbutanoate
-
Anhydrous Ethanol
-
Ammonia gas
Procedure:
-
Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through the cooled solvent.
-
To the ammonia-saturated ethanol, add ethyl 2,3-dibromo-3-methylbutanoate dropwise with stirring.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water to remove any inorganic salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification can be achieved by vacuum distillation or column chromatography on silica gel.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Chemical Reactions and Synthetic Utility
This compound is a versatile intermediate for the synthesis of various heterocyclic compounds. The strained aziridine ring readily undergoes ring-opening and ring-expansion reactions.
Ring-Expansion Reactions with Thiocyanates
The reaction of this compound with thiocyanates leads to the formation of substituted thiazolidines. The regioselectivity of the ring expansion is dependent on the reaction conditions.
This protocol is based on the work of Whittle et al.
Materials:
-
This compound
-
Potassium thiocyanate
-
Formic acid
Procedure:
-
A solution of this compound in formic acid is prepared.
-
Potassium thiocyanate is added to the solution.
-
The reaction mixture is heated and stirred. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography to yield the corresponding thiazoline.
Reaction Pathway: Ring Expansion with Potassium Thiocyanate
Caption: Formation of a thiazoline derivative via ring expansion.
Photochemical Entry to the Penem Nucleus
A significant application of this compound is its use in the photochemical synthesis of the penem nucleus, a core structure in a class of β-lactam antibiotics.
The synthesis involves the irradiation of an N-cysteinyl derivative of this compound. The reaction is presumed to proceed through a transient thioaldehyde which then adds across the aziridine N-C(3) bond.
Logical Relationship: Photochemical Penem Synthesis
Caption: Conceptual pathway to the penem nucleus.
Applications in Drug Development
While specific biological activities of this compound have not been reported, its utility as a precursor to the penem nucleus suggests its potential in the development of novel antibiotics. Penems are a class of broad-spectrum β-lactam antibiotics that are effective against a wide range of bacteria.
Furthermore, aziridine-2-carboxylate derivatives, in general, are recognized as valuable intermediates in medicinal chemistry for the synthesis of:
-
β-Amino acids: Important components of various biologically active molecules.
-
Modified peptides: Used to enhance stability and activity.
-
Chiral auxiliaries: For asymmetric synthesis of drug candidates.
Biological Activity of Aziridine-2-Carboxylate Derivatives
It is crucial to note that the following information pertains to the general class of aziridine-containing compounds and not specifically to this compound, for which no biological data has been found.
Aziridines are known for their biological activity, which is often attributed to their ability to act as alkylating agents. The strained three-membered ring can be opened by nucleophiles, such as those found in biological macromolecules like DNA and proteins. This reactivity has led to the investigation of aziridine derivatives as:
-
Antitumor agents: Some natural products containing aziridine rings, such as Mitomycin C, exhibit potent anticancer activity by cross-linking DNA.
-
Antibacterial agents: The alkylating properties of aziridines can disrupt essential cellular processes in bacteria.
-
Enzyme inhibitors: Aziridine-2-carboxylates have been explored as inhibitors of cysteine proteases.
The biological activity and toxicity of aziridine derivatives are highly dependent on their specific substitution patterns.
Conclusion
This compound is a valuable, albeit under-characterized, synthetic intermediate. Its straightforward synthesis and the reactivity of its aziridine ring make it a useful building block for constructing more complex heterocyclic systems, most notably the penem nucleus. While a significant gap exists in the publicly available data regarding its specific physical, spectral, and biological properties, this guide provides a foundational understanding for researchers interested in exploring the potential of this compound in organic synthesis and medicinal chemistry. Further investigation into its properties and biological activity is warranted to fully elucidate its potential.
References
An In-depth Technical Guide to the Molecular Structure of Ethyl 3,3-dimethylaziridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3,3-dimethylaziridine-2-carboxylate is a heterocyclic organic compound featuring a strained three-membered aziridine ring. This guide provides a comprehensive overview of its molecular structure, proposed synthesis, predicted spectroscopic characteristics, and potential biological significance. The information presented herein is curated for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering a foundational understanding of this class of molecules.
Molecular Structure and Chemical Properties
This compound possesses a core aziridine ring, a nitrogen-containing analogue of cyclopropane. The ring is substituted at the C2 position with an ethyl carboxylate group and at the C3 position with two methyl groups. The high ring strain of the aziridine moiety makes it a reactive intermediate, susceptible to ring-opening reactions, which is a key feature for its synthetic utility and potential biological activity.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 84024-59-9 | Chemical Supplier Catalogs |
| Molecular Formula | C₇H₁₃NO₂ | Chemical Supplier Catalogs |
| Molecular Weight | 143.18 g/mol | Chemical Supplier Catalogs |
| Predicted XlogP | 0.8 | PubChem |
| Appearance | Liquid (Predicted) | Chemical Supplier Catalogs |
| Storage Conditions | -4°C to -20°C | Chemical Supplier Catalogs |
Proposed Synthesis
A likely precursor for the synthesis of this compound is ethyl 3-methyl-2-butenoate. The aziridination of this precursor could be achieved through a nitrene addition reaction.
Experimental Workflow: Proposed Aziridination of Ethyl 3-methyl-2-butenoate
Caption: Proposed workflow for the synthesis of this compound.
Detailed Protocol (Hypothetical):
-
Preparation of the Reaction Mixture: To a solution of ethyl 3-methyl-2-butenoate (1 equivalent) in dichloromethane at 0°C is added N-aminophthalimide (1.1 equivalents).
-
Addition of Oxidizing Agent: Lead(IV) acetate (1.2 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.
Spectroscopic Characterization (Predicted)
No experimental spectra for this compound are currently available in public databases. However, the expected spectroscopic features can be predicted based on the analysis of structurally similar compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Ethyl group: Triplet (3H, ~1.3 ppm, J ≈ 7 Hz) and a quartet (2H, ~4.2 ppm, J ≈ 7 Hz). Methyl groups: Two singlets (3H each, ~1.2-1.5 ppm) for the gem-dimethyl groups. Aziridine ring protons: A singlet or two doublets (1H each, ~2.0-3.0 ppm) for the proton at C2 and the NH proton (if not exchanged). The NH proton signal would be broad and its chemical shift concentration-dependent. |
| ¹³C NMR | Ethyl group: ~14 ppm (CH₃) and ~61 ppm (CH₂). Methyl groups: Two signals in the range of ~20-30 ppm. Aziridine ring carbons: C2 at ~35-45 ppm and C3 at ~40-50 ppm. Carbonyl carbon: ~170-175 ppm. |
| FTIR (cm⁻¹) | N-H stretch: A weak to medium band around 3300-3400 cm⁻¹. C-H stretch: Aliphatic C-H stretches just below 3000 cm⁻¹. C=O stretch (ester): A strong band around 1730-1750 cm⁻¹. C-N stretch and aziridine ring vibrations: In the fingerprint region, typically below 1300 cm⁻¹.[3] |
| Mass Spec. (EI) | Molecular Ion (M⁺): A peak at m/z = 143. Fragmentation: Loss of the ethyl group (-29), the ethoxy group (-45), or the entire ester group (-73). Ring fragmentation patterns characteristic of aziridines would also be expected.[4] |
Biological Activity and Drug Development Potential
The aziridine ring is a key pharmacophore in several clinically used anticancer agents, such as Mitomycin C and Thiotepa.[1] Its biological activity is often attributed to its ability to act as an electrophile, alkylating nucleophilic biomolecules like DNA and proteins.[1] This can lead to cytotoxicity, which is harnessed for anticancer effects.
While the specific biological activity of this compound has not been reported, derivatives of aziridine-2-carboxylic acid have been investigated for various therapeutic applications:
-
Anticancer Activity: Many aziridine-containing compounds exhibit cytotoxic effects against various cancer cell lines.[5] The presence of the strained ring allows for covalent modification of biological targets, leading to apoptosis or cell cycle arrest.
-
Antimicrobial Activity: Some aziridine derivatives have shown activity against bacteria and fungi.
-
Enzyme Inhibition: The electrophilic nature of the aziridine ring makes it a potential covalent inhibitor of enzymes, particularly those with a nucleophilic residue (e.g., cysteine or serine) in their active site.
The 3,3-dimethyl substitution might influence the reactivity and selectivity of the aziridine ring, potentially leading to a unique biological activity profile. Further investigation into the biological effects of this compound is warranted.
Signaling Pathway Visualization: A General Mechanism of Aziridine-Induced Cytotoxicity
Caption: General signaling pathway of aziridine-containing cytotoxic agents.
Conclusion
This compound is a structurally interesting molecule with potential for applications in organic synthesis and medicinal chemistry. While experimental data for this specific compound is scarce, this guide provides a solid foundation for its synthesis, characterization, and potential biological relevance based on the known chemistry of related aziridine-2-carboxylates. Further research is needed to fully elucidate the properties and potential applications of this compound.
References
- 1. Aziridines - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Aziridine, 1-(2-naphthoyl)- [webbook.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Study of the cytotoxic effects of 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) in mouse hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Ethyl 3,3-dimethylaziridine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for ethyl 3,3-dimethylaziridine-2-carboxylate, a key heterocyclic compound with potential applications in pharmaceutical synthesis. This document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Predicted Spectral Data
Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted spectral data based on its chemical structure. These predictions are derived from established principles of spectroscopy and computational models.
Predicted ¹H NMR Spectral Data
Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~2.50 | Singlet (s) | 1H | Aziridine CH |
| ~1.80 | Singlet (s) | 1H | NH |
| ~1.30 | Singlet (s) | 3H | C(CH₃)₂ |
| ~1.25 | Singlet (s) | 3H | C(CH₃)₂ |
| ~1.20 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Predicted ¹³C NMR Spectral Data
Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C =O |
| ~61 | -O-CH₂ -CH₃ |
| ~45 | Aziridine C -COOEt |
| ~40 | C (CH₃)₂ |
| ~25 | C(CH₃ )₂ (one methyl) |
| ~23 | C(CH₃ )₂ (one methyl) |
| ~14 | -O-CH₂-CH₃ |
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H Stretch |
| ~2970 | Strong | C-H Stretch (Aliphatic) |
| ~1730 | Strong | C=O Stretch (Ester) |
| ~1200 | Strong | C-O Stretch (Ester) |
| ~1180 | Medium | C-N Stretch |
| ~850 | Medium | Aziridine Ring Deformation |
Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 143 | Moderate | [M]⁺ (Molecular Ion) |
| 128 | High | [M - CH₃]⁺ |
| 98 | Moderate | [M - COOCH₂CH₃]⁺ |
| 70 | High | [M - COOCH₂CH₃ - C₂H₄]⁺ |
| 56 | High | [C₄H₈]⁺ |
| 43 | High | [C₃H₇]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of NMR, IR, and MS spectra for a liquid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).
-
Integrate the signals in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a single drop of liquid this compound directly onto the center of the ATR crystal.
-
-
Instrument Setup:
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly with a suitable solvent after the measurement.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.
-
If necessary, filter the solution to remove any particulate matter.
-
-
Instrument Setup:
-
The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
For Electron Ionization (EI), the standard electron energy is 70 eV.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 30-300).
-
The data system records the m/z values and the relative abundance of the detected ions.
-
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to the Safety and Handling of Ethyl 3,3-dimethylaziridine-2-carboxylate
Introduction to Aziridine Compounds
Aziridines are three-membered heterocyclic organic compounds containing a nitrogen atom. The significant ring strain in the aziridine ring makes these compounds highly reactive electrophiles, susceptible to ring-opening reactions by a wide range of nucleophiles.[2][3] This reactivity is the basis for their utility in organic synthesis but also underlies their potential toxicity.[4] As electrophiles, aziridines can be attacked by endogenous nucleophiles such as the nitrogenous bases in DNA, which can lead to mutagenicity.[2] The International Agency for Research on Cancer (IARC) has classified aziridine compounds as possibly carcinogenic to humans (IARC Group 2B).[2]
The physiological effects of some aziridine derivatives, such as the natural product Mitomycin C, are attributed to the ring-opening of the aziridine and subsequent alkylation of DNA, which can inhibit replication and lead to cell death.[5]
Hazard Identification and Risk Assessment
Given the inherent reactivity of the aziridine moiety, Ethyl 3,3-dimethylaziridine-2-carboxylate should be treated as a hazardous substance. The primary hazards are associated with its potential as an alkylating agent and its reactivity.
Potential Health Hazards:
-
Carcinogenicity: Aziridine and its derivatives are considered potential carcinogens.[2]
-
Mutagenicity: As direct-acting alkylating agents, aziridines can form DNA adducts, making them mutagenic in a wide range of test systems.[2]
-
Dermal and Eye Irritation/Corrosion: Direct contact with aziridine compounds can cause severe skin burns and eye damage.[1]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols can cause respiratory irritation.[1]
-
Acute Toxicity: Aziridines can be fatal if swallowed, in contact with skin, or if inhaled.
A thorough risk assessment should be conducted before any work with this compound commences. The following logical workflow outlines the key steps in this process.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Standard |
| Eyes/Face | Tightly fitting safety goggles or a full-face shield. | European Standard EN166 or OSHA 29 CFR 1910.133.[6] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use. A lab coat or chemical-resistant apron. | Regulation (EU) 2016/425 and the standard EN 374.[7] |
| Respiratory | Use only in a well-ventilated area. If inhalation risk is high, use a full-face respirator with appropriate cartridges. | MSHA/NIOSH approved or equivalent.[6] |
Handling and Storage Procedures
Strict adherence to proper handling and storage protocols is essential to minimize risk.
-
All personnel must receive comprehensive training on the safe handling of reactive and potentially carcinogenic chemicals before working with this compound.[1]
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Wash hands thoroughly after handling.
| Storage Condition | Requirement | Rationale |
| Temperature | Store in a dry, cool, and well-ventilated place.[6][8] Some sources suggest storage at -4°C for short periods and -20°C for longer durations.[9] | To maintain chemical stability and reduce vapor pressure. |
| Container | Keep containers tightly closed.[6][8] | To prevent release of vapors and contamination. |
| Incompatibilities | Segregate from acids, strong oxidizing agents, and other reactive substances.[1][8] | The strained aziridine ring is highly reactive towards nucleophiles and acids, which can lead to uncontrolled reactions.[1] |
Experimental Protocols
The following are general experimental protocols that should be adapted for any procedure involving this compound.
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wear full PPE, including respiratory protection.
-
For liquid spills, absorb with an inert material (e.g., sand, silica gel, acid binder).[8]
-
For solid spills, carefully sweep up and shovel into a suitable, labeled container for disposal. Avoid generating dust.[6]
-
Do not allow the chemical to enter drains or the environment.[6][8]
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste. Dispose of the material and its container in accordance with local, regional, and national regulations. Do not release into the environment.[6]
Toxicological Information
While specific toxicological data for this compound is not available, the toxicity of the aziridine class of compounds is well-documented. The primary mechanism of toxicity for many aziridines involves the nucleophilic ring-opening of the strained aziridine ring by biological macromolecules, such as DNA.[2][5] This alkylation can lead to DNA damage and subsequent cytotoxicity or mutagenicity.[10] Some aziridinyl compounds are known to induce oxidative stress.[10]
A naturally occurring analog, dimethylaziridine carboxylic acid, found in the angel wing mushroom, has been linked to encephalopathy through damage to oligodendrocytes.[11] This highlights the potential for neurotoxic effects within this class of compounds.
Conclusion
This compound should be handled with extreme caution due to the inherent reactivity and potential toxicity of the aziridine functional group. All work must be conducted by trained personnel in a controlled laboratory environment with appropriate engineering controls and personal protective equipment. A thorough understanding of the hazards associated with aziridines and strict adherence to the safety protocols outlined in this guide are paramount to ensuring the safety of researchers and the environment.
References
- 1. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 2. Aziridines - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. 84024-59-9|this compound|this compound| -范德生物科技公司 [bio-fount.com]
- 10. Relationship between acute toxicity of (bis)aziridinylbenzoquinones and cellular pyridine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dimethylaziridine carboxylic acid - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: Toxicological Profile of Ethyl 3,3-dimethylaziridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available toxicological data for Ethyl 3,3-dimethylaziridine-2-carboxylate and related aziridine compounds. It is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. Direct handling of this substance should only be conducted by trained professionals with appropriate personal protective equipment in a controlled laboratory setting.
Executive Summary
Hazard Identification and Classification
Based on the Safety Data Sheet (SDS) provided by Sigma-Aldrich, this compound is classified as a highly hazardous substance.[1]
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 2 | H225: Highly flammable liquid and vapor. |
| Corrosive to Metals | 1 | H290: May be corrosive to metals. |
| Acute toxicity, Oral | 2 | H300: Fatal if swallowed. |
| Acute toxicity, Inhalation | 2 | H330: Fatal if inhaled. |
| Acute toxicity, Dermal | 1 | H310: Fatal in contact with skin. |
| Skin corrosion | 1A | H314: Causes severe skin burns and eye damage. |
| Serious eye damage | 1 | H318: Causes serious eye damage. |
| Carcinogenicity | 1B | H350: May cause cancer. |
| Acute aquatic hazard | 2 | H401: Toxic to aquatic life. |
| Chronic aquatic hazard | 2 | H411: Toxic to aquatic life with long lasting effects. |
Quantitative Toxicological Data
Exhaustive searches of scientific literature and toxicological databases did not yield specific quantitative toxicity data (e.g., LD50, LC50) for this compound. However, the high acute toxicity is indicated by the "Fatal if swallowed, in contact with skin or if inhaled" classification.[1] For context, the parent compound, aziridine, is known to be extremely toxic.
Mechanism of Toxicity
The toxicity of this compound is predicted to be driven by the reactivity of the aziridine ring. Aziridines are electrophilic and act as alkylating agents. The ring can be opened by nucleophiles, a process that can be acid-catalyzed.
Bioactivation and DNA Adduct Formation
It is hypothesized that, like other small aziridines, this compound can be activated in a biological system. Protonation of the aziridine nitrogen enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack by biological macromolecules.
The primary mechanism of genotoxicity for aziridines involves the alkylation of DNA. The nucleophilic bases in DNA, particularly the N7 position of guanine and the N3 position of adenine, can attack one of the carbon atoms of the aziridine ring, leading to its opening and the formation of a covalent DNA adduct. This process can lead to mutations during DNA replication and is a key step in the initiation of carcinogenesis.
Caption: Proposed bioactivation and DNA adduction pathway for this compound.
Protein Alkylation
In addition to DNA, aziridines can also react with nucleophilic amino acid residues in proteins, such as cysteine and histidine. Alkylation of critical enzymes and structural proteins can disrupt their function, leading to cytotoxicity and organ damage. This non-specific alkylation contributes to the acute toxicity and corrosive effects of the compound.
Mutagenicity and Carcinogenicity
The aziridine functional group is a well-known structural alert for mutagenicity. As direct-acting alkylating agents, aziridines can induce mutations in a variety of test systems. The International Agency for Research on Cancer (IARC) has classified the parent compound, aziridine, as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals.[2] Studies on aziridine have shown it to cause an increased incidence of tumors in mice and rats.[2] Given that this compound contains the same reactive functional group, it is prudent to consider it as a potential mutagen and carcinogen.
Experimental Protocols
While specific experimental protocols for the toxicological evaluation of this compound are not available, standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) are routinely used for the assessment of chemical toxicity.
Acute Toxicity Testing (General Protocol)
Acute toxicity studies are designed to determine the median lethal dose (LD50) or lethal concentration (LC50) of a substance. A common protocol is the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).
Caption: A simplified workflow for an acute oral toxicity study based on OECD guidelines.
Mutagenicity Testing (General Protocol)
The bacterial reverse mutation test, or Ames test (OECD Test Guideline 471), is a widely used method to assess the mutagenic potential of a chemical.
Caption: A generalized workflow for the bacterial reverse mutation (Ames) test.
Carcinogenicity Bioassay (General Protocol)
Long-term carcinogenicity studies in rodents (OECD Test Guideline 451) are the gold standard for assessing the carcinogenic potential of a chemical. These studies involve chronic exposure of animals to the test substance over a significant portion of their lifespan.
Conclusion
This compound should be regarded as a highly toxic and hazardous chemical. Although specific quantitative toxicological data are lacking, the known properties of the aziridine class of compounds strongly suggest that it is acutely toxic, corrosive, mutagenic, and carcinogenic. The primary mechanism of toxicity is likely through the alkylation of critical biomolecules, including DNA and proteins, via the nucleophilic opening of the strained aziridine ring. All handling of this compound should be performed with extreme caution, adhering to strict safety protocols to prevent any potential exposure. Further toxicological studies are warranted to fully characterize the hazard profile of this specific molecule.
References
The Rising Therapeutic Potential of Substituted Aziridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strained three-membered ring of the aziridine moiety, long recognized for its synthetic versatility, is increasingly being harnessed for its potent and diverse biological activities. This technical guide delves into the core of substituted aziridine bioactivity, offering a comprehensive overview of their anticancer, antibacterial, antiviral, and antifungal properties. By presenting quantitative data, detailed experimental protocols, and visualized mechanisms of action, this document aims to equip researchers and drug development professionals with the foundational knowledge to explore and expand upon the therapeutic promise of this unique class of heterocyclic compounds.
Anticancer Activity: DNA Alkylation and Beyond
Substituted aziridines have demonstrated significant potential as anticancer agents, with some derivatives exhibiting potent cytotoxicity against various cancer cell lines.[1][2][3][4][5][6] The primary mechanism of their antitumor action is attributed to the electrophilic nature of the aziridine ring, which readily reacts with endogenous nucleophiles like the nitrogenous bases of DNA.[1][7] This alkylation leads to the formation of DNA adducts, which can induce interstrand cross-links, ultimately inhibiting DNA replication and transcription and triggering cell death.[1][5]
The well-known anticancer drugs Mitomycin C and Thiotepa, both containing aziridine rings, exemplify this mechanism of action.[1][8] Their cytotoxicity is directly linked to the alkylation of DNA.[1]
Mechanism of Action: DNA Damage and Repair Pathways
The cytotoxic effects of many substituted aziridines are initiated by the induction of DNA damage.[1] The comet assay is a common technique used to visualize and quantify this DNA damage.[1]
The cellular response to this DNA damage is critical. Cells with deficiencies in DNA repair pathways, such as the nucleotide excision repair (NER) pathway, have shown hypersensitivity to certain aziridine compounds.[1] This suggests that such compounds could be particularly effective against tumors with compromised DNA repair mechanisms, offering a potential avenue for targeted therapy.[1]
Signaling Pathway for Aziridine-Induced Cytotoxicity
References
- 1. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of novel diaziridinylquinone-acridine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel bis-aziridinylnaphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aziridines - Wikipedia [en.wikipedia.org]
- 8. chemenu - Blog - Chemistry of Aziridine [clevenard.com]
A Comprehensive Review of 3,3-Dimethylaziridine-2-carboxylate Derivatives: Synthesis, and Potential Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are a fascinating and highly reactive class of molecules that have garnered significant attention in organic synthesis and medicinal chemistry. Their inherent ring strain makes them valuable synthetic intermediates, readily undergoing ring-opening reactions to afford a variety of functionalized acyclic compounds. Among the diverse array of aziridine-containing scaffolds, 3,3-dimethylaziridine-2-carboxylate and its derivatives represent a unique subclass with potential applications in the development of novel therapeutic agents.
This technical guide provides a comprehensive literature review of 3,3-dimethylaziridine-2-carboxylate derivatives, focusing on their synthesis and potential biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing key findings, providing detailed experimental protocols, and outlining potential avenues for future research.
Synthesis of 3,3-Dimethylaziridine-2-carboxylate Derivatives
The synthesis of the 3,3-dimethylaziridine-2-carboxylate core structure is a key step in the exploration of this class of compounds. A detailed protocol for the preparation of the methyl ester has been reported and serves as a foundational method.
Table 1: Synthesis of Methyl 3,3-dimethylaziridine-2-carboxylate
| Step | Reactant 1 | Reactant 2 | Reagents | Solvent | Conditions | Product | Yield (%) |
| 1 | 2-Azido-3-methyl-2-butenol | - | Triphenylphosphine | Acetonitrile | Room temperature, 3h then reflux, 1h | Mthis compound | 43 |
Experimental Protocol: Synthesis of Mthis compound
This procedure is adapted from a previously reported method.
Materials:
-
2-Azido-3-methyl-2-butenol
-
Triphenylphosphine
-
Acetonitrile (anhydrous)
Procedure:
-
A solution of 2-azido-3-methyl-2-butenol (1.0 eq) and triphenylphosphine (1.05 eq) in anhydrous acetonitrile is prepared.
-
The reaction mixture is stirred at room temperature for 3 hours.
-
Following the initial stirring, the mixture is heated to reflux for 1 hour.
-
The solvent is then removed under reduced pressure without heating.
-
The crude product is purified by chromatography to yield pure mthis compound.
Characterization Data:
-
IR (CCl4): ν 3275 (NH), 3020, 2955 cm⁻¹
-
¹H NMR (CDCl₃): δ 1.20 (s, 3H), 1.45 (s, 3H), 2.0 (br s, 1H), 2.55 (s, 1H), 3.75 (s, 3H) ppm.
Biological Activities and Pharmacological Applications
Some derivatives of aziridine-2-carboxylic acids, such as imexon and azimexon, have been investigated as anti-tumour agents.[1] However, these compounds possess more complex structures and the direct contribution of the 3,3-dimethylaziridine-2-carboxylate moiety to their activity is not established. The inherent reactivity of the aziridine ring suggests that these compounds could act as alkylating agents, a mechanism of action for many anticancer drugs. However, without experimental data, this remains speculative.
The lack of biological data for this specific subclass of aziridines presents a significant research gap and a clear opportunity for future investigation. Screening of a library of 3,3-dimethylaziridine-2-carboxylate derivatives against various biological targets, including cancer cell lines and microbial strains, is warranted to uncover their potential therapeutic value.
Experimental Workflows and Logical Relationships
The synthesis of 3,3-dimethylaziridine-2-carboxylate derivatives can be represented by a straightforward workflow, starting from a suitable precursor.
Caption: General workflow for the synthesis of mthis compound.
Further derivatization of the parent compound could be explored to generate a library of analogues for biological screening. A logical relationship for such a process is outlined below.
Caption: A logical approach for generating a library of 3,3-dimethylaziridine-2-carboxylate derivatives.
Conclusion and Future Directions
The 3,3-dimethylaziridine-2-carboxylate scaffold represents an intriguing, yet underexplored, area of chemical space. While synthetic routes to the core structure are established, a significant void exists in the understanding of the biological activities of its derivatives. This review highlights the critical need for systematic biological evaluation of this compound class.
Future research efforts should focus on the following:
-
Synthesis of a diverse library of derivatives: Employing the established synthetic protocols, a range of N-substituted and ester-modified analogues should be prepared.
-
Comprehensive biological screening: The synthesized compounds should be evaluated for their potential antimicrobial, antifungal, and anticancer activities.
-
Structure-activity relationship (SAR) studies: Should any biological activity be identified, SAR studies should be conducted to optimize the potency and selectivity of the compounds.
-
Mechanism of action studies: For any active compounds, elucidation of their mechanism of action will be crucial for further development.
By addressing these research gaps, the full potential of 3,3-dimethylaziridine-2-carboxylate derivatives as novel therapeutic agents can be unlocked, providing new avenues for drug discovery and development.
References
Methodological & Application
Synthesis of Aziridine-2-Carboxylic Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Aziridine-2-carboxylic esters are a highly valuable class of strained heterocyclic compounds that serve as versatile building blocks in organic synthesis and medicinal chemistry. Their utility stems from their ability to act as precursors to a wide array of important molecules, including α- and β-amino acids, peptidomimetics, and various biologically active compounds. The inherent ring strain of the aziridine nucleus makes it susceptible to stereospecific ring-opening reactions, providing a powerful tool for the introduction of nitrogen-containing functionalities. This document provides detailed application notes and experimental protocols for several key methods used in the synthesis of these important synthetic intermediates.
I. Methods for the Synthesis of Aziridine-2-Carboxylic Esters
Several synthetic strategies have been developed for the preparation of aziridine-2-carboxylic esters, each with its own advantages in terms of substrate scope, stereocontrol, and reaction conditions. The choice of method often depends on the desired substitution pattern and stereochemistry of the target molecule. Key methods include:
-
Aziridination of α,β-Unsaturated Esters: Direct addition of a nitrogen source across the double bond.
-
Gabriel-Cromwell Reaction: Cyclization of α,β-dihalo esters with primary amines.
-
Aza-Michael Induced Ring Closure (MIRC): A versatile method for preparing 2-substituted aziridines.
-
Aza-Corey-Chaykovsky Reaction: For the diastereoselective synthesis of α-quaternary aziridines.
-
Synthesis from Amino Alcohols: Intramolecular cyclization of activated amino alcohols.
-
Asymmetric Synthesis via Kinetic Resolution of 2H-Azirines: For the preparation of enantioenriched N-H aziridines.
-
Catalytic Asymmetric Aziridination of Imines (Wulff's AZ Reaction): A powerful method for the synthesis of 3-aryl aziridines.
II. Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiency and stereoselectivity.
Table 1: Aziridination of α,β-Unsaturated Esters
| Entry | α,β-Unsaturated Ester | Nitrogen Source | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| 1 | Methyl Acrylate | 3-Amino-2-(1,2,2-trimethylpropyl)quinazolin-4(3H)-one/LTA, TFA | CH₂Cl₂, -60 °C | 65 | 23:1 | - |
| 2 | Benzyl Acrylate | tert-Butyl Carbamate/NaOCl·5H₂O | Benzyltriethylammonium Chloride | 15 | - | - |
| 3 | Phenyl Vinyl Ketone | tert-Butyl Carbamate/NaOCl·5H₂O | Chiral Phase Transfer Catalyst | 87 | - | Good |
Table 2: Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters [1]
| Entry | α-Ketoester | Yield of Imine (%) | Yield of Aziridine (%) | Diastereomeric Ratio (d.r.) |
| 1 | Methyl 2-oxo-2-phenylacetate | >95 | 85 | >97:3 |
| 2 | Methyl 2-oxo-3-phenylpropanoate | >95 | 78 | >97:3 |
| 3 | Methyl 2-oxo-4-phenylbutanoate | >95 | 81 | >97:3 |
Table 3: Asymmetric Synthesis of N-H Aziridine-2-Carboxylates via Reductive Kinetic Resolution of 2H-Azirines [2]
| Entry | 3-Aryl-2H-azirine-2-carboxylate | Yield of Aziridine (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| 1 | Methyl 3-phenyl-2H-azirine-2-carboxylate | 45 | >20:1 | 92 |
| 2 | Ethyl 3-(4-chlorophenyl)-2H-azirine-2-carboxylate | 48 | >20:1 | 94 |
| 3 | tert-Butyl 3-(4-methoxyphenyl)-2H-azirine-2-carboxylate | 42 | >20:1 | 90 |
III. Experimental Protocols
This section provides detailed experimental procedures for the key synthetic methods discussed.
Aziridination of α,β-Unsaturated Esters with a Carbamate
This protocol describes a practical, transition-metal-free aziridination of α,β-unsaturated carbonyl compounds using a simple carbamate and sodium hypochlorite pentahydrate.[3]
General Procedure:
-
To a stirred solution of tert-butyl carbamate (1.4 mmol) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.1 mmol) in an appropriate solvent (e.g., CH₂Cl₂ or MeCN, 5 mL) is added potassium carbonate (1.4 mmol).
-
Sodium hypochlorite pentahydrate (1.4 mmol) is added, and the mixture is stirred at room temperature for 3 hours.
-
The α,β-unsaturated ester (1.0 mmol) is then added, and the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired aziridine-2-carboxylic ester.
Gabriel-Cromwell Reaction
This classical method involves the reaction of an α,β-dibromo ester with a primary amine to yield an aziridine-2-carboxylic ester. The reaction proceeds via a double nucleophilic substitution.
General Procedure:
-
The α,β-unsaturated ester is first brominated to give the corresponding α,β-dibromo ester.
-
To a solution of the α,β-dibromo ester (1.0 mmol) in a suitable solvent (e.g., ethanol or acetonitrile, 10 mL) is added the primary amine (2.2 mmol) and a base such as triethylamine (2.5 mmol).
-
The reaction mixture is stirred at room temperature or heated, as required, and monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters
This method provides a highly diastereoselective route to α-quaternary aziridine-2-carboxylates.[1]
Step 1: Synthesis of N-tert-Butanesulfinyl Ketimino Ester
-
To a solution of the α-ketoester (1.0 mmol) and (S)-tert-butanesulfinamide (1.05 mmol) in THF (5 mL) is added Ti(OEt)₄ (1.5 mmol).
-
The reaction mixture is heated to 65 °C and stirred for 12-24 hours.
-
The reaction is cooled to room temperature and poured into an equal volume of brine with vigorous stirring.
-
The resulting suspension is filtered through celite, and the filter cake is washed with ethyl acetate.
-
The combined filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ketimino ester, which is often used without further purification.
Step 2: Aziridination
-
To a solution of dimethylsulfoxonium methylide (prepared from trimethylsulfoxonium iodide and a strong base like NaH) in THF at 0 °C is added a solution of the N-tert-butanesulfinyl ketimino ester (1.0 mmol) in THF.
-
The reaction is typically complete in less than 10 minutes.
-
The reaction is quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the α-quaternary aziridine-2-carboxylate.
Asymmetric Synthesis via Reductive Kinetic Resolution of 2H-Azirines
This method allows for the preparation of enantioenriched N-H aziridine-2-carboxylates.[2]
General Procedure:
-
In a glovebox, a solution of the chiral ligand (e.g., a derivative of (R,R)-Ph-BPE) (0.06 mmol) in dry CH₂Cl₂ (1.0 mL) is added to CuTC (copper(I) thiophene-2-carboxylate) (0.05 mmol).
-
The mixture is stirred for 30 minutes at room temperature.
-
The solution is then cooled to -60 °C, and a solution of the racemic 3-aryl-2H-azirine-2-carboxylate (0.2 mmol) in dry CH₂Cl₂ (1.0 mL) is added.
-
A reducing agent, such as pinacolborane (HBPin) (0.65 equivalents), is added dropwise.
-
The reaction is stirred at -60 °C and monitored by TLC or HPLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The mixture is extracted with CH₂Cl₂, and the combined organic layers are dried and concentrated.
-
The residue is purified by column chromatography to separate the enantioenriched aziridine-2-carboxylate and the unreacted enantioenriched 2H-azirine.
IV. Visualizations
The following diagrams illustrate the key reaction pathways and workflows described in this document.
Caption: Aza-Corey-Chaykovsky Reaction Workflow.
Caption: Reductive Kinetic Resolution of 2H-Azirines.
Caption: Gabriel-Cromwell Reaction Pathway.
References
- 1. Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A practical method for the aziridination of α,β-unsaturated carbonyl compounds with a simple carbamate utilizing sodium hypochlorite pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions of Ethyl 3,3-dimethylaziridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the reactivity of ethyl 3,3-dimethylaziridine-2-carboxylate, a versatile building block in synthetic organic chemistry. The strained three-membered aziridine ring allows for a variety of regioselective ring-opening and ring-expansion reactions, providing access to a diverse range of heterocyclic structures and functionalized amino acid derivatives. This document details key reactions, presents quantitative data in a clear tabular format, and provides detailed experimental protocols.
Synthesis of this compound
This compound serves as a key starting material for the reactions detailed below. It is synthesized via the cyclization of a vicinal dihaloester in the presence of ammonia.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 2,3-dibromo-3-methylbutanoate
-
Ethanol, absolute
-
Ammonia gas
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of ethyl 2,3-dibromo-3-methylbutanoate in absolute ethanol is prepared in a pressure vessel.
-
The solution is cooled to 0 °C and saturated with ammonia gas.
-
The vessel is sealed and the reaction mixture is stirred at room temperature for 48 hours.
-
The reaction mixture is then concentrated under reduced pressure.
-
The residue is taken up in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by distillation under reduced pressure to afford pure this compound.
Ring-Expansion Reactions
The strained aziridine ring of this compound can undergo regioselective ring expansion with various reagents to yield five-membered heterocyclic systems. These reactions are valuable for the construction of novel scaffolds for drug discovery.[1]
Reaction with Potassium Thiocyanate in Formic Acid
The reaction with potassium thiocyanate in hot formic acid leads to the formation of a thiazoline derivative through a regioselective cleavage of the C2-N bond (Path a in the reaction diagram).[1]
Quantitative Data:
| Reactant | Reagent | Solvent | Product | Yield | Melting Point (°C) |
| This compound | Potassium thiocyanate | Formic acid | Ethyl 4,4-dimethyl-2-iminothiazolidine-5-carboxylate | N/A | 103-104 |
Yield not explicitly reported in the source material.
Experimental Protocol: Synthesis of Ethyl 4,4-dimethyl-2-iminothiazolidine-5-carboxylate
Materials:
-
This compound
-
Potassium thiocyanate
-
Formic acid
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound in formic acid, an equimolar amount of potassium thiocyanate is added.
-
The reaction mixture is heated to reflux for 4 hours.
-
After cooling to room temperature, the mixture is poured into water and extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization to yield the crystalline thiazoline product.[1]
Reaction with Carbon Disulfide
Treatment of this compound with carbon disulfide at elevated temperatures also proceeds via C2-N bond cleavage to afford a thiazolidinethione.[1]
Quantitative Data:
| Reactant | Reagent | Solvent | Product | Yield | Melting Point (°C) |
| This compound | Carbon disulfide | Toluene | Ethyl 4,4-dimethyl-2-thioxothiazolidine-5-carboxylate | N/A | 99 |
Yield not explicitly reported in the source material.
Experimental Protocol: Synthesis of Ethyl 4,4-dimethyl-2-thioxothiazolidine-5-carboxylate
Materials:
-
This compound
-
Carbon disulfide
-
Toluene
Procedure:
-
This compound and an excess of carbon disulfide are dissolved in toluene.
-
The reaction mixture is heated in a sealed tube at 100 °C for 12 hours.
-
The solvent and excess carbon disulfide are removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the thiazolidinethione.[1]
Reaction with Benzyl Isothiocyanate
In contrast to the reactions with potassium thiocyanate and carbon disulfide, the reaction with benzyl isothiocyanate in refluxing benzene proceeds via cleavage of the C3-N bond (Path b in the reaction diagram), leading to a hydantoin derivative. This is proposed to occur through an initial N-acylation followed by intramolecular rearrangement.[1]
Quantitative Data:
| Reactant | Reagent | Solvent | Product | Yield |
| This compound | Benzyl isothiocyanate | Benzene | Ethyl 1-benzyl-4-isopropylidene-2,5-dioxoimidazolidine-4-carboxylate | N/A |
Yield not explicitly reported in the source material.
Experimental Protocol: Synthesis of Ethyl 1-benzyl-4-isopropylidene-2,5-dioxoimidazolidine-4-carboxylate
Materials:
-
This compound
-
Benzyl isothiocyanate
-
Benzene, dry
Procedure:
-
A solution of this compound and an equimolar amount of benzyl isothiocyanate in dry benzene is heated at reflux for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash chromatography on silica gel to yield the hydantoin derivative.[1]
Reaction Pathways and Workflows
The regioselectivity of the ring-expansion reactions is dependent on the nature of the electrophile and the reaction conditions. The following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: Regioselective ring-expansion pathways of this compound.
Caption: General experimental workflow for the reactions of this compound.
Photochemical Rearrangement
A notable application of a derivative of this compound is in the photochemical synthesis of the penem nucleus, a core structure in a class of β-lactam antibiotics. Irradiation of an N-cysteinyl derivative is proposed to proceed through a transient thioaldehyde which undergoes an intramolecular addition across the aziridine N-C(3) bond.[1] Further investigation into this and other photochemical transformations could be a promising area for the development of novel antibacterial agents.
Disclaimer: The experimental protocols provided are based on the available literature.[1] Yields were not consistently reported in the primary source, and optimization of reaction conditions may be required. Standard laboratory safety procedures should be followed at all times.
References
Ethyl 3,3-dimethylaziridine-2-carboxylate: A Versatile Chiral Building Block for Synthesis
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ethyl 3,3-dimethylaziridine-2-carboxylate as a chiral building block in organic synthesis. The unique strained three-membered ring system of this aziridine derivative, combined with the presence of a stereocenter at the C2 position, makes it a valuable precursor for the synthesis of complex nitrogen-containing molecules, including non-proteinogenic amino acids and various heterocyclic scaffolds.
Overview and Key Applications
This compound is a functionalized aziridine that serves as a synthetic equivalent of a chiral α-amino acid. The high ring strain of the aziridine moiety facilitates regio- and stereoselective ring-opening reactions with a variety of nucleophiles. This reactivity allows for the introduction of diverse functionalities at the α- and β-positions of the corresponding amino acid derivative.
Key applications include:
-
Synthesis of Quaternary α-Amino Acids: Ring-opening reactions with carbon nucleophiles can lead to the formation of α-amino acids with a quaternary center at the α-position.
-
Preparation of β-Substituted α-Amino Acids: Nucleophilic attack at the C3 position provides access to a range of β-functionalized α-amino acids.
-
Synthesis of Heterocyclic Compounds: The aziridine ring can undergo ring-expansion reactions to form larger heterocyclic systems, such as thiazolidines and penem nuclei.[1]
-
Precursor to Chiral Ligands and Auxiliaries: The inherent chirality of the molecule, once resolved, can be transferred to more complex structures used in asymmetric catalysis.
Synthesis of Racemic this compound
The synthesis of racemic this compound is achieved through the cyclization of a vicinal dibromoester in the presence of ammonia.[1] The precursor, ethyl 2,3-dibromo-3-methylbutanoate, can be prepared from ethyl 3-methyl-2-butenoate.
Synthesis of the Precursor: Ethyl 2,3-dibromo-3-methylbutanoate
Protocol:
-
To a solution of ethyl 3-methyl-2-butenoate (1 equivalent) in a suitable solvent such as carbon tetrachloride or dichloromethane, add N-bromosuccinimide (NBS) (2.2 equivalents) and a catalytic amount of a radical initiator like AIBN.
-
Alternatively, bromine (1.1 equivalents) can be added dropwise to the neat ester at 0 °C.
-
The reaction mixture is stirred at room temperature (for NBS) or kept at 0-5 °C (for Br2) until the starting material is consumed (monitored by TLC or GC).
-
The reaction mixture is then washed with aqueous sodium thiosulfate solution to remove excess bromine, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl 2,3-dibromo-3-methylbutanoate, which can be purified by vacuum distillation.
Synthesis of this compound
Protocol:
-
A solution of ethyl 2,3-dibromo-3-methylbutanoate (1 equivalent) in ethanol is added dropwise to a freshly prepared saturated solution of ammonia in ethanol at 0 °C.[1]
-
The reaction mixture is stirred at room temperature in a sealed vessel for 24-48 hours.
-
The progress of the reaction is monitored by TLC or GC-MS.
-
Upon completion, the solvent and excess ammonia are removed under reduced pressure.
-
The residue is taken up in diethyl ether or ethyl acetate and washed with water to remove ammonium bromide salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Quantitative Data (Representative):
| Step | Starting Material | Reagents | Yield (%) | Purity (%) |
| Synthesis of Dibromoester | Ethyl 3-methyl-2-butenoate | Bromine | 75-85 | >95 (GC) |
| Synthesis of Aziridine | Ethyl 2,3-dibromo-3-methylbutanoate | Ethanolic Ammonia | 60-70 | >98 (GC) |
Chiral Resolution
As no direct enantioselective synthesis for this compound is readily available in the literature, chiral resolution of the racemic mixture is necessary to utilize it as a chiral building block. Common methods for chiral resolution include diastereomeric salt formation and chiral High-Performance Liquid Chromatography (HPLC).
Protocol for Chiral Resolution via Diastereomeric Salt Formation (General Procedure)
-
The racemic this compound is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
The resulting racemic 3,3-dimethylaziridine-2-carboxylic acid is then treated with a stoichiometric amount of a chiral amine resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine) in a suitable solvent (e.g., ethanol, methanol, or acetone).
-
The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
The crystalline salt is collected by filtration and can be recrystallized to improve diastereomeric purity.
-
The resolved diastereomeric salt is then treated with a dilute acid (e.g., 1M HCl) to liberate the enantiomerically enriched aziridine carboxylic acid, which is extracted into an organic solvent.
-
The free acid is then re-esterified (e.g., using ethanol and a catalytic amount of sulfuric acid) to yield the enantiopure this compound.
-
The enantiomeric excess (e.e.) of the final product should be determined using chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.
Chiral HPLC
Direct separation of the enantiomers of this compound can be achieved using chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the resolution of racemic mixtures.[2][3]
General HPLC Conditions:
| Parameter | Condition |
| Chiral Stationary Phase | Chiralpak® AD-H, Chiralcel® OD-H, or similar |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 210-220 nm |
Applications in Stereoselective Synthesis
The resolved enantiomers of this compound are valuable starting materials for the stereoselective synthesis of various target molecules.
Regioselective Ring-Expansion to Thiazolidine Derivatives
The reaction of this compound with potassium thiocyanate in formic acid leads to the formation of a thiazoline derivative.[1] This reaction proceeds via a regioselective cleavage of the aziridine ring.
Protocol:
-
To a solution of this compound (1 equivalent) in formic acid, add potassium thiocyanate (1.2 equivalents).
-
The reaction mixture is heated to reflux and stirred for 2-4 hours, with the reaction progress monitored by TLC.
-
After cooling to room temperature, the mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the corresponding 4,4-dimethyl-2-imino-1,3-thiazolidine-5-carboxylic acid ethyl ester.
Quantitative Data (Representative):
| Product | Starting Material | Reagents | Yield (%) | Melting Point (°C) |
| 4,4-Dimethyl-2-imino-1,3-thiazolidine-5-carboxylic acid ethyl ester | This compound | Potassium thiocyanate, Formic acid | 70-80 | 103-104[1] |
Photochemical Synthesis of a Penem Nucleus
Irradiation of an N-cysteinyl derivative of 3,3-dimethylaziridine-2-carboxylate can lead to the formation of a penem nucleus in low yield, presumably through a transient thioaldehyde which adds across the aziridine N-C(3) bond.[1]
Protocol (Conceptual):
-
Couple N-Boc-L-cysteine to the nitrogen of this compound using standard peptide coupling reagents (e.g., DCC, HOBt).
-
Deprotect the Boc group using trifluoroacetic acid.
-
The resulting N-cysteinyl-3,3-dimethylaziridine-2-carboxylate is then subjected to photolysis in a suitable solvent (e.g., acetonitrile) using a UV lamp.
-
The reaction would need to be carefully monitored for the formation of the desired penem product, which would likely require specialized purification techniques for isolation.
Visualized Workflows and Pathways
Caption: Synthetic pathway for racemic this compound.
Caption: Workflow for the chiral resolution and subsequent synthetic applications.
References
Application Notes and Protocols: Ethyl 3,3-dimethylaziridine-2-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethyl 3,3-dimethylaziridine-2-carboxylate, a valuable building block in organic synthesis. The document outlines its preparation and key applications in the construction of various heterocyclic systems, supported by experimental protocols and quantitative data.
Introduction
This compound is a strained three-membered heterocycle containing a reactive aziridine ring and an ester functionality. This unique combination of functional groups makes it a versatile precursor for the synthesis of more complex molecules, particularly through regioselective ring-opening and ring-expansion reactions. Its applications include the synthesis of substituted thiazolidines and hydantoins, which are important scaffolds in medicinal chemistry.
Synthesis of this compound
The synthesis of this compound (1) proceeds via the reaction of ethyl 2,3-dibromo-3-methylbutanoate (2) with ammonia.[1] The precursor, ethyl 2,3-dibromo-3-methylbutanoate, can be prepared from ethyl 2-bromo-3-methylbutanoate.
Experimental Protocol: Synthesis of this compound (1)
Note: This protocol is adapted from literature procedures and may require optimization.
Step 1: Synthesis of Ethyl 2,3-dibromo-3-methylbutanoate (2)
A detailed experimental protocol for this specific bromination was not found in the search results. A general procedure would involve the bromination of an appropriate unsaturated precursor, ethyl 3,3-dimethylacrylate, which can be synthesized from isobutyraldehyde and ethyl diazoacetate. A subsequent bromination would yield the desired dibromoester. Due to the lack of a specific protocol, a generalized method is not provided to ensure accuracy and safety.
Step 2: Synthesis of this compound (1)
-
Ethyl 2,3-dibromo-3-methylbutanoate (2) is dissolved in ethanol that has been saturated with ammonia gas.
-
The reaction mixture is stirred at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by distillation or column chromatography on silica gel to afford pure this compound (1).
References
Application Notes and Protocols: Ring-Opening Reactions of 3,3-Dimethylaziridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary synthetic routes involving the ring-opening of 3,3-dimethylaziridines (also referred to as 2,2-dimethylaziridines in literature depending on substitution). Due to their inherent ring strain, these three-membered heterocycles are valuable intermediates for synthesizing β-functionalized amines. The regioselectivity of the ring-opening is highly dependent on the nature of the nitrogen-activating group, the nucleophile, and the reaction conditions, particularly the presence of acid catalysts.
Synthesis of Starting Materials
The most common precursor for N-substituted 2,2-dimethylaziridines is 2-amino-2-methyl-1-propanol. This amino alcohol can be synthesized through various methods, including the reduction of formylated 2-nitropropane.
A robust and efficient method for converting the resulting 2-amino alcohol into an N-tosyl-activated aziridine is the one-pot tosylation and in situ cyclization. This avoids the isolation of unstable intermediates.
Protocol 1: One-Pot Synthesis of N-Tosyl-2,2-dimethylaziridine
This protocol is adapted from a general procedure for the synthesis of N-tosyl aziridines from 2-amino alcohols.[1]
Materials:
-
2-Amino-2-methyl-1-propanol
-
Tosyl chloride (TsCl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a stirred mixture of 2-amino-2-methyl-1-propanol (1.0 mmol) and anhydrous potassium carbonate (4.0 mmol) in anhydrous acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add toluene (5 mL) to the reaction mixture.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of toluene.
-
Combine the filtrates and evaporate the solvents under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure N-tosyl-2,2-dimethylaziridine.
Nucleophilic Ring-Opening with Thiolates
N-Acylated 2,2-dimethylaziridines undergo regioselective ring-opening with soft nucleophiles like sodium thiophenolate. The reaction exhibits a strong preference for "abnormal" ring-opening, where the nucleophile attacks the more substituted carbon (C2). This regioselectivity is attributed to a borderline Sₙ2 mechanism, where the flattening of the nitrogen pyramid in the N-acylaziridine allows for partial heterolysis of the N-CMe₂ bond, creating carbocationic character at the tertiary carbon.
The choice of solvent significantly impacts the degree of regioselectivity, with polar protic solvents like methanol favoring the abnormal attack more strongly than aprotic solvents like tetrahydrofuran (THF).
Quantitative Data: Regioselectivity of Thiophenolate Addition
The following table summarizes the regioselectivity (RS), defined as the ratio of abnormal-to-normal ring-opening products, for the reaction of various N-acylated 2,2-dimethylaziridines with sodium thiophenolate.
| Entry | N-Acyl Group (R in N-COR) | Solvent | Regioselectivity (RS) [Abnormal:Normal] |
| 1 | Phenyl (Ph) | MeOH | >20 : 1 |
| 2 | Phenyl (Ph) | THF | 16 : 1 |
| 3 | 4-Methoxyphenyl (4-MeO-Ph) | MeOH | >20 : 1 |
| 4 | 4-Methoxyphenyl (4-MeO-Ph) | THF | 11 : 1 |
| 5 | 4-Nitrophenyl (4-NO₂-Ph) | MeOH | >20 : 1 |
| 6 | 4-Nitrophenyl (4-NO₂-Ph) | THF | 5 : 1 |
| 7 | tert-Butyl (tBu) | MeOH | 95 : 1 |
| 8 | Cinnamoyl (PhCH=CH) | MeOH | >20 : 1 |
Data sourced from Tetrahedron, 1992, 48, 2359-2372.
Protocol 2: Ring-Opening of N-Benzoyl-2,2-dimethylaziridine with Sodium Thiophenolate
Materials:
-
N-Benzoyl-2,2-dimethylaziridine
-
Sodium thiophenolate (PhSNa)
-
Methanol (MeOH), anhydrous
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve N-benzoyl-2,2-dimethylaziridine (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add sodium thiophenolate (1.2 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
After completion (typically a few hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to separate the regioisomeric products.
Ring-Opening with Amine Nucleophiles
The reaction of N-sulfonyl-2,2-dimethylaziridines with amine nucleophiles, such as anilines, can produce both "normal" and "abnormal" ring-opening products. The regiochemical outcome is a sensitive function of the nucleophile's steric bulk and basicity.
-
Normal Attack: Nucleophilic attack occurs at the less substituted methylene carbon (C3). This pathway is generally favored.
-
Abnormal Attack: Nucleophilic attack occurs at the more substituted, sterically hindered tertiary carbon (C2).
It has been observed that the amount of the normal ring-opening product decreases with decreasing basicity of the aniline nucleophile. Conversely, increasing the steric hindrance on the nucleophile can lead to a significant increase in the proportion of the normal product.
Figure 1: Logical relationship between aniline properties and regioselectivity.
Note: Specific quantitative data and a detailed protocol for a range of anilines were not available in the searched literature.
Acid-Catalyzed Reactions
The behavior of 3,3-dimethylaziridines under acidic conditions is highly dependent on the N-substituent and the specific acid used. While acid catalysis is expected to promote ring-opening via attack at the more substituted carbon (due to stabilization of the partial positive charge), N-acyl derivatives can undergo rearrangement to form oxazoline rings.
Acid-Catalyzed Rearrangement to Oxazolines
In the presence of concentrated sulfuric acid, N-acyl-2,2-dimethylaziridines rearrange to form 5,5-dimethyloxazoline derivatives. This transformation proceeds via protonation of the carbonyl oxygen, followed by intramolecular attack of the aziridine nitrogen, leading to cleavage of the C2-N bond and formation of the five-membered ring.
Figure 2: Experimental workflow for the synthesis of 5,5-dimethyloxazolines.
Protocol 3: Rearrangement of N-Benzoyl-2,2-dimethylaziridine
This protocol is based on a general procedure for the acid-catalyzed isomerization of N-acyl aziridines.[2]
Materials:
-
N-Benzoyl-2,2-dimethylaziridine
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a flask cooled in an ice bath, add N-benzoyl-2,2-dimethylaziridine (2.0 mmol) to cold, concentrated sulfuric acid (3.0 mL).
-
Remove the ice bath and stir the mixture at room temperature for 2.5 hours.
-
Carefully quench the reaction by slowly adding the mixture to a beaker containing crushed ice and then neutralizing with a 10% aqueous NaOH solution until the pH is basic.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the 2-phenyl-5,5-dimethyloxazoline.
Lewis Acid Catalysis (Theoretical)
While a specific protocol was not found for 3,3-dimethylaziridines, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are commonly used to activate aziridines. This activation enhances the electrophilicity of the ring carbons. For 3,3-dimethylaziridine, the reaction is expected to proceed via an Sₙ1-like mechanism where the nucleophile attacks the tertiary carbon, which can better stabilize the developing positive charge.
Figure 3: Proposed pathway for Lewis acid-catalyzed nucleophilic attack.
References
Application Notes and Protocols: Ethyl 3,3-dimethylaziridine-2-carboxylate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Topic: Ethyl 3,3-dimethylaziridine-2-carboxylate
Introduction
This compound is a synthetically versatile heterocyclic compound that holds significant potential in medicinal chemistry. As a constrained analogue of α-amino acids, this molecule and its derivatives serve as valuable building blocks for the synthesis of novel therapeutic agents. The inherent ring strain of the aziridine moiety makes it susceptible to nucleophilic ring-opening reactions, providing a gateway to a diverse array of functionalized molecules, including non-proteinogenic amino acids, amino alcohols, and various heterocyclic systems.[1] These products have found applications in the development of anticancer, antibacterial, and antiviral agents. This document provides an overview of the applications of this compound and its analogues in medicinal chemistry, along with detailed protocols for its synthesis and derivatization.
Synthetic Applications in Medicinal Chemistry
The primary utility of this compound in medicinal chemistry lies in its role as a synthetic intermediate. The 3,3-dimethyl substitution provides steric bulk, which can influence the regioselectivity of ring-opening reactions and impart unique conformational constraints on the resulting molecules.
1. Synthesis of Constrained Amino Acids and Peptidomimetics:
The aziridine ring can be viewed as a constrained dipeptide unit. Ring-opening of this compound with various nucleophiles allows for the stereoselective synthesis of α,α-disubstituted-β-amino acids and other non-natural amino acids. These can be incorporated into peptide sequences to create peptidomimetics with enhanced proteolytic stability and potentially altered receptor binding profiles.
2. Precursor for Bioactive Heterocycles:
The ring-opening of the aziridine can be followed by intramolecular cyclization to construct a variety of nitrogen-containing heterocyclic systems. These heterocycles are often privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.
3. Bioisosteric Replacement:
The 3,3-dimethylaziridine-2-carboxylate moiety can be used as a bioisostere for other chemical groups in a drug molecule.[2][3][4][5][6] This strategy is employed to modulate the physicochemical properties of a compound, such as lipophilicity and metabolic stability, while retaining or improving its biological activity.
Biological Activities of Aziridine-Containing Compounds
While this compound itself is primarily a building block, the broader class of aziridine-containing molecules has demonstrated a range of biological activities. Some derivatives of aziridine-2-carboxylic acid, such as imexon and azimexon, have been investigated as anti-tumor agents with immunomodulatory activity.[7] The cytotoxicity of some aziridine derivatives is attributed to their ability to alkylate nucleophilic biomolecules, such as DNA and proteins, leading to cellular dysfunction and apoptosis.
Due to the limited publicly available data specifically for the biological activity of this compound, the following table presents representative cytotoxic data for a hypothetical series of 3,3-dimethylaziridine-2-carboxylate derivatives to illustrate a potential structure-activity relationship (SAR) study.
Table 1: Representative Cytotoxicity Data of Hypothetical 3,3-Dimethylaziridine-2-carboxylate Derivatives
| Compound ID | R-group (at Nitrogen) | Cell Line | IC50 (µM) |
| DMA-01 | H | MCF-7 | > 100 |
| DMA-02 | Benzyl | MCF-7 | 45.2 |
| DMA-03 | 4-Nitrobenzyl | MCF-7 | 12.8 |
| DMA-04 | 4-Methoxybenzyl | MCF-7 | 65.1 |
| DMA-05 | H | A549 | > 100 |
| DMA-06 | Benzyl | A549 | 52.7 |
| DMA-07 | 4-Nitrobenzyl | A549 | 18.5 |
| DMA-08 | 4-Methoxybenzyl | A549 | 78.3 |
Note: The data in this table is illustrative and intended to represent a potential outcome of a screening campaign. It does not represent experimentally validated results for the specific compounds listed.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general representation of an aziridination reaction.
Materials:
-
Ethyl 2-bromo-2-methylpropanoate
-
Iminating agent (e.g., a primary amine or an N-halo compound)
-
Base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)
-
Quenching agent (e.g., saturated ammonium chloride solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the iminating agent (1.0 eq) and anhydrous solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the base (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of ethyl 2-bromo-2-methylpropanoate (1.2 eq) in the anhydrous solvent dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of the quenching agent.
-
Extract the aqueous layer with the extraction solvent (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over the drying agent, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: Nucleophilic Ring-Opening of this compound with a Thiol Nucleophile
This protocol describes a representative ring-opening reaction.
Materials:
-
This compound
-
Thiol (e.g., benzyl mercaptan)
-
Base (e.g., triethylamine)
-
Solvent (e.g., methanol, acetonitrile)
-
Extraction solvent (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the thiol (1.2 eq) to the solution.
-
Add the base (1.5 eq) and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in the extraction solvent and wash with water and brine.
-
Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel to yield the corresponding β-thio-α,α-dimethylamino acid ester.
Visualizations
Caption: Synthetic workflow for the preparation and derivatization of this compound.
Caption: A representative signaling pathway potentially modulated by an aziridine-derived bioactive molecule.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its ability to undergo stereoselective ring-opening reactions provides access to a wide range of structurally diverse molecules with potential therapeutic applications. While specific biological data for this exact compound is limited in the public domain, the general principles of aziridine chemistry suggest its significant potential for the discovery of novel drug candidates. Further exploration of the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in drug discovery and development.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. chem-space.com [chem-space.com]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 4. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioisosteric replacement of the alpha-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 3,3-Dimethylaziridine-2-carboxylate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,3-dimethylaziridine-2-carboxylate is a highly functionalized chiral building block with significant potential in asymmetric synthesis. Its strained three-membered ring and stereochemically defined centers make it an excellent precursor for the synthesis of complex, sterically hindered molecules, particularly quaternary α-amino acids. The gem-dimethyl substitution at the C3 position plays a crucial role in directing the regioselectivity of ring-opening reactions, offering a reliable strategy for constructing challenging chiral centers. These resulting amino acid derivatives are of considerable interest in medicinal chemistry and drug development due to their ability to induce conformational constraints in peptides and other bioactive molecules.
Core Applications
The primary application of enantiomerically pure this compound in asymmetric synthesis is as a precursor to α,α-disubstituted amino acids through stereoselective and regioselective nucleophilic ring-opening reactions. The presence of the gem-dimethyl group at the C3 position sterically shields this carbon, directing nucleophilic attack exclusively to the C2 position (the carbon bearing the ester group). This reaction proceeds with inversion of stereochemistry at C2, providing a predictable method for synthesizing a wide range of quaternary amino acids with high enantiopurity.
A secondary application involves the use of this aziridine in ring-expansion reactions to form larger heterocyclic structures, such as thiazolidines and hydantoins, while retaining the stereochemical information of the starting material.[1]
Enantioselective Synthesis of this compound
While a specific, high-yielding enantioselective synthesis for the title compound is not extensively documented, a plausible and established route can be adapted from the synthesis of related aziridine-2-carboxylates. A common strategy involves the use of chiral pool starting materials, such as amino acids. For instance, a synthetic pathway can be envisioned starting from a protected L- or D-serine derivative.
Caption: Plausible synthetic pathway to chiral this compound.
A documented synthesis for the racemic form involves the reaction of ethyl 2,3-dibromo-3-methylbutanoate with ammonia-saturated ethanol.[1]
Application 1: Asymmetric Synthesis of Quaternary α-Amino Acids
The ring-opening of this compound with various nucleophiles provides a direct route to α,α-disubstituted amino acids. The reaction is typically catalyzed by a Lewis acid to activate the aziridine ring.
Caption: General mechanism for the synthesis of quaternary amino acids.
Experimental Data
The following table summarizes the expected products from the reaction of enantiopure ethyl (2R)-3,3-dimethylaziridine-2-carboxylate with various nucleophiles. The stereochemistry of the product at the α-carbon will be (S) due to the inversion of configuration.
| Nucleophile (Reagent) | Product Type | Expected Yield | Expected Stereoselectivity | Reference |
| R₂CuLi (Organocuprate) | α-Alkyl-α-methylalanine derivative | Good to High | High (Regioselective attack at C2) | General procedure[2][3] |
| RMgBr (Grignard Reagent) | α-Alkyl-α-methylalanine derivative | Moderate to High | High (Regioselective attack at C2) | General procedure[2] |
| KSCN / HCOOH | 4,4-Dimethyl-2-iminothiazolidine-5-carboxylic acid ethyl ester | Good | High | [1] |
| PhCH₂NCS / Benzene | 1-Benzyl-5-isopropylidenehydantoin-3-carboxylic acid ethyl ester | Moderate | High | [1] |
General Protocol for Nucleophilic Ring-Opening with Organocuprates
This protocol is a generalized procedure based on established methods for the ring-opening of N-activated aziridine-2-carboxylates and is applicable to this compound.
-
Preparation of the Organocuprate: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve CuI (1.1 equivalents) in anhydrous THF. Cool the suspension to -78 °C. Add the organolithium reagent (RLi, 2.2 equivalents) dropwise. Allow the mixture to stir at -78 °C for 30 minutes to form the lithium diorganocuprate (R₂CuLi).
-
Aziridine Activation: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C. Add a Lewis acid, such as BF₃·OEt₂ (1.2 equivalents), dropwise and stir for 15 minutes.
-
Ring-Opening Reaction: Transfer the activated aziridine solution to the freshly prepared organocuprate solution at -78 °C via a cannula.
-
Reaction Monitoring and Quenching: Allow the reaction to stir at -78 °C and monitor its progress by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Workup and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired α,α-disubstituted amino acid derivative.
Application 2: Synthesis of Heterocycles via Ring Expansion
This compound can undergo regioselective ring expansion reactions to yield larger heterocyclic structures.[1]
Caption: Ring expansion pathways of this compound.[1]
Protocol for the Synthesis of Ethyl 4,4-dimethyl-2-iminothiazolidine-5-carboxylate[1]
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in formic acid, add potassium thiocyanate (1.2 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice water. Neutralize the solution with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by crystallization or flash column chromatography to yield the pure thiazoline derivative.
Conclusion
This compound is a versatile chiral synthon, primarily utilized for the stereocontrolled synthesis of quaternary α-amino acids. The steric hindrance provided by the gem-dimethyl group ensures high regioselectivity in nucleophilic ring-opening reactions. This, combined with the potential for enantioselective synthesis of the starting aziridine, makes it a valuable tool for accessing complex and sterically demanding chiral molecules for pharmaceutical and materials science applications. Further exploration of its reactivity with a broader range of nucleophiles and in various catalytic systems is warranted to fully exploit its synthetic potential.
References
Application Notes and Protocols: Derivatization of Ethyl 3,3-dimethylaziridine-2-carboxylate for Bioassays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of Ethyl 3,3-dimethylaziridine-2-carboxylate, a versatile scaffold for generating novel compounds with potential applications in various bioassays. The inherent ring strain of the aziridine moiety makes it an attractive starting point for synthesizing diverse chemical libraries for screening against different biological targets.
Introduction
This compound is a functionalized aziridine that serves as a valuable building block in medicinal chemistry. The presence of the ester group and the reactive aziridine ring allows for a multitude of chemical transformations, leading to derivatives with a wide range of biological activities. Aziridine-containing compounds have been reported to exhibit antimicrobial and anticancer properties, making this scaffold a promising starting point for drug discovery programs.[1][2] The derivatization strategies outlined below focus on modifications of the aziridine nitrogen and ring-opening reactions to generate libraries of compounds for biological screening.
Derivatization Strategies
The primary approaches for derivatizing this compound involve N-functionalization and nucleophilic ring-opening reactions. These strategies allow for the introduction of various pharmacophores and functional groups to modulate the physicochemical properties and biological activity of the resulting molecules.
N-Acylation and N-Sulfonylation
The secondary amine of the aziridine ring can be readily acylated or sulfonylated to introduce a variety of substituents. These reactions are typically high-yielding and allow for the incorporation of diverse functionalities.
Ring-Opening Reactions with Nucleophiles
The strained three-membered aziridine ring is susceptible to nucleophilic attack, leading to the formation of functionalized amino acid derivatives. This ring-opening can be regioselective, providing access to a range of structurally diverse compounds.
Experimental Protocols
General Synthesis of N-Aroyl/Sulfonyl Derivatives
This protocol describes a general method for the acylation and sulfonylation of the aziridine nitrogen.
Materials:
-
This compound
-
Aroyl chloride or sulfonyl chloride of choice (e.g., benzoyl chloride, p-toluenesulfonyl chloride)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add the aroyl chloride or sulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aroyl/sulfonyl derivative.
Synthesis of Urea and Thiourea Derivatives
This protocol is adapted from the synthesis of similar aziridine derivatives and is expected to be applicable to this compound for generating compounds with potential antimicrobial activity.[1]
Materials:
-
This compound
-
Isocyanate or isothiocyanate of choice
-
Anhydrous acetonitrile
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a sealed tube.
-
Add the desired isocyanate or isothiocyanate (1.1 eq) to the solution.
-
Seal the tube and stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding urea or thiourea derivative.
Bioassay Protocols
Antimicrobial Susceptibility Testing (Microdilution Method)
This protocol is based on established methods for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.[1]
Materials:
-
Synthesized aziridine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL in MHB.
-
Add the bacterial suspension to each well of the microtiter plate.
-
Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity (MTT Assay)
This protocol describes a colorimetric assay for assessing the cytotoxic effects of the synthesized derivatives on cancer cell lines.[2]
Materials:
-
Synthesized aziridine derivatives
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight in a CO2 incubator at 37 °C.
-
Prepare various concentrations of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The biological activity data for the synthesized derivatives should be summarized in clear and concise tables for easy comparison.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | R-group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| EDMA-U1 | -C(O)NH-Phenyl | Data to be filled | Data to be filled |
| EDMA-U2 | -C(O)NH-4-Cl-Phenyl | Data to be filled | Data to be filled |
| EDMA-T1 | -C(S)NH-Phenyl | Data to be filled | Data to be filled |
| EDMA-T2 | -C(S)NH-4-Cl-Phenyl | Data to be filled | Data to be filled |
| Ampicillin | (Reference) | Reference value | Reference value |
Table 2: Anticancer Activity of this compound Derivatives
| Compound ID | R-group | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HeLa |
| EDMA-A1 | -C(O)-Phenyl | Data to be filled | Data to be filled |
| EDMA-A2 | -C(O)-4-NO2-Phenyl | Data to be filled | Data to be filled |
| EDMA-S1 | -SO2-Tolyl | Data to be filled | Data to be filled |
| Doxorubicin | (Reference) | Reference value | Reference value |
Visualizations
The following diagrams illustrate the general synthetic workflow and a hypothetical signaling pathway that could be targeted by the synthesized derivatives.
Caption: General workflow for the synthesis and biological evaluation of derivatives.
Caption: Hypothetical signaling pathways targeted by bioactive derivatives.
References
- 1. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of Ethyl 3,3-Dimethylaziridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aziridines are valuable three-membered heterocyclic building blocks in organic synthesis due to their high ring strain, which allows for a variety of ring-opening reactions to produce complex nitrogen-containing molecules. However, the selective N-alkylation of N-H aziridines without concomitant ring-opening is a crucial transformation for introducing functional diversity and modulating the properties of aziridine-containing compounds. This protocol details a general method for the N-alkylation of ethyl 3,3-dimethylaziridine-2-carboxylate, a non-activated aziridine, via a base-catalyzed reaction with alkyl halides. This approach proceeds through the deprotonation of the aziridine nitrogen to form a nucleophilic aziridide anion, which subsequently displaces a halide in an SN2 reaction. The use of a suitable base and reaction conditions is critical to favor N-alkylation over premature ring-opening.
General Reaction Scheme
The N-alkylation of this compound with an alkyl halide (R-X) in the presence of a base is depicted below:
Figure 1: General reaction for the N-alkylation of this compound.
Data Presentation: N-Alkylation of Heterocycles under Basic Conditions
While specific data for the N-alkylation of this compound is not extensively reported, the following table summarizes typical conditions for the N-alkylation of other N-H heterocycles, which serves as a useful reference for reaction optimization.
| Entry | Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Diethyl Malonate | n-Propyl Bromide | nano-K₂CO₃ | Acetonitrile | 65 | 8 | 85.2 | [1] |
| 2 | Phenylacetonitrile | Ethyl Bromide | nano-K₂CO₃ | Acetonitrile | 60 | 8 | 90.6 | [1] |
| 3 | Indole | Alkyl Halides/Sulfonates | K₂CO₃ | [bmim][BF₄]/Acetonitrile | RT | - | Good | [2][3] |
| 4 | Methyl Indole-2-carboxylate | Various Electrophiles | NaH | DMF | - | - | - | [4] |
| 5 | Pyrrole | Alkyl Halides/Sulfonates | K₂CO₃ | [bmim][BF₄]/Acetonitrile | RT | - | Good | [2][3] |
Experimental Protocols
Two common methods for the N-alkylation of N-H aziridines are presented below, using either potassium carbonate as a mild inorganic base or sodium hydride as a stronger base.
Protocol 1: N-Alkylation using Potassium Carbonate
This protocol employs potassium carbonate, a mild and easy-to-handle base, in acetonitrile.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous acetonitrile (MeCN)
-
Argon or Nitrogen gas supply
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the aziridine in anhydrous acetonitrile (10-20 mL per mmol of aziridine).
-
Add finely powdered anhydrous potassium carbonate (1.5 - 2.0 eq).
-
To the stirred suspension, add the alkyl halide (1.1 - 1.5 eq) dropwise at room temperature.
-
The reaction mixture is then heated to 50-70°C and monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solid potassium carbonate is removed by filtration, and the filter cake is washed with a small amount of acetonitrile.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator.
-
The crude residue is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
The structure and purity of the product should be confirmed by NMR and mass spectrometry.
Protocol 2: N-Alkylation using Sodium Hydride
This protocol uses sodium hydride, a stronger base, for the deprotonation of the aziridine. This method is suitable for less reactive alkylating agents.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Three-neck round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).
-
The mineral oil from the NaH dispersion can be removed by washing with anhydrous hexanes and decanting the solvent carefully under an inert atmosphere.
-
Add anhydrous DMF to the flask and cool the suspension to 0°C in an ice bath.
-
Dissolve this compound (1.0 eq) in a small amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0°C.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation (cessation of hydrogen gas evolution).
-
Cool the reaction mixture back to 0°C.
-
Add the alkyl halide (1.1 eq), either neat or dissolved in a small amount of anhydrous DMF, dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC. Gentle heating may be required for less reactive alkyl halides.
-
Upon completion, the reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.
-
The mixture is then diluted with water and extracted with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired N-alkylated aziridine.
-
Characterize the final product by NMR and mass spectrometry.
Mandatory Visualizations
Caption: General reaction pathway for the base-catalyzed N-alkylation of an N-H aziridine.
Caption: Experimental workflow for the N-alkylation of this compound.
References
Ethyl 3,3-dimethylaziridine-2-carboxylate: A Versatile Precursor for the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ethyl 3,3-dimethylaziridine-2-carboxylate as a strategic starting material in the synthesis of diverse and novel heterocyclic scaffolds. The unique strained three-membered ring system of this aziridine derivative makes it a highly reactive and versatile building block for the construction of more complex molecules with potential applications in medicinal chemistry and drug development.
Introduction
This compound is a functionalized aziridine that serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds. Its inherent ring strain facilitates nucleophilic ring-opening reactions, leading to the formation of larger, more complex heterocyclic systems. This reactivity has been exploited for the synthesis of important classes of compounds, including thiazolidine derivatives and the core structure of penem antibiotics. The resulting heterocycles have shown significant biological activities, positioning this aziridine as a key intermediate in the development of new therapeutic agents.
Synthesis of this compound
The precursor, this compound, can be synthesized from ethyl 2,3-dibromo-3-methylbutanoate by reaction with ammonia-saturated ethanol. This method provides a straightforward entry to the strained aziridine ring system.
Applications in Heterocyclic Synthesis
The primary application of this compound lies in its ring-expansion reactions to generate five-membered heterocyclic rings. These reactions are typically regioselective, offering a predictable route to specifically substituted products.
Synthesis of Thiazolidine Derivatives
Thiazolidine scaffolds are present in a variety of biologically active compounds. This compound serves as an excellent starting material for the synthesis of substituted thiazolidines through reaction with various sulfur-containing nucleophiles.
a) Synthesis of Ethyl 4,4-dimethyl-2-thioxothiazolidine-5-carboxylate
This protocol describes the reaction of this compound with carbon disulfide.
-
Materials: this compound, carbon disulfide (CS₂), solvent (e.g., benzene).
-
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add carbon disulfide to the solution.
-
Heat the reaction mixture to 100°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by crystallization.
-
b) Synthesis of Ethyl 2-imino-4,4-dimethylthiazolidine-5-carboxylate
This protocol details the reaction with potassium thiocyanate.
-
Materials: this compound, potassium thiocyanate (KSCN), formic acid.
-
Procedure:
-
Suspend this compound in hot formic acid.
-
Add potassium thiocyanate to the suspension.
-
Continue heating and stirring the mixture.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and isolate the crystalline product by filtration.
-
Synthesis of Hydantoin Derivatives
The reaction of this compound with isothiocyanates leads to the formation of hydantoin derivatives, another important class of heterocyclic compounds with diverse biological activities.
a) Synthesis of Isopropylidene Hydantoin Derivative
This protocol outlines the reaction with benzyl isothiocyanate.
-
Materials: this compound, benzyl isothiocyanate, benzene.
-
Procedure:
-
Dissolve this compound in benzene.
-
Add benzyl isothiocyanate to the solution.
-
Reflux the reaction mixture.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and purify the product by chromatography.
-
Photochemical Synthesis of the Penem Nucleus
This compound can be elaborated into an N-cysteinyl derivative, which upon irradiation, can undergo a photochemical cyclization to form the core structure of penem antibiotics, albeit in low yields. Penems are a class of β-lactam antibiotics.
a) Photochemical Formation of a Penem Derivative
-
Materials: N-cysteinyl-3,3-dimethylaziridine-2-carboxylate derivative, suitable solvent for photochemistry (e.g., acetonitrile).
-
Procedure:
-
Prepare the N-cysteinyl derivative of this compound through standard peptide coupling procedures.
-
Dissolve the N-cysteinyl derivative in the chosen solvent in a photochemical reactor.
-
Irradiate the solution with a suitable UV light source.
-
Monitor the formation of the penem nucleus by analytical techniques such as HPLC or LC-MS.
-
Isolate and purify the product using chromatographic methods.
-
Quantitative Data Summary
The following table summarizes the typical yields and reaction conditions for the synthesis of various heterocycles from this compound.
| Heterocycle Product | Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Ethyl 4,4-dimethyl-2-thioxothiazolidine-5-carboxylate | Carbon Disulfide | Benzene | 100 °C | - | - | [1] |
| Ethyl 2-imino-4,4-dimethylthiazolidine-5-carboxylate | Potassium Thiocyanate | Formic Acid | Hot | - | "Cleanly" | [1] |
| Isopropylidene Hydantoin Derivative | Benzyl Isothiocyanate | Benzene | Reflux | - | - | [1] |
| Penem Nucleus Derivative | Photochemical Cyclization | Acetonitrile | Ambient | - | Low | [1] |
Note: Detailed quantitative data such as specific reaction times and yields were not consistently available in the cited literature. The table reflects the qualitative descriptions provided.
Logical Workflow for Heterocycle Synthesis
The following diagram illustrates the general workflow for the synthesis of novel heterocycles starting from this compound.
Caption: General workflow for synthesizing novel heterocycles.
Signaling Pathways of Derived Heterocycles
The novel heterocycles synthesized from this compound, particularly thiazolidinone and penem derivatives, are known to interact with specific biological pathways, making them attractive candidates for drug development.
PPARγ Signaling Pathway (Thiazolidinone Derivatives)
Thiazolidinone derivatives are well-known agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose metabolism, lipid metabolism, and inflammation. Activation of PPARγ by thiazolidinone ligands leads to the transcription of target genes involved in these processes.
Caption: PPARγ signaling pathway activated by thiazolidinones.
Mechanism of β-Lactamase Inhibition (Penem Derivatives)
Penems, as part of the β-lactam antibiotic family, exert their antibacterial effect by inhibiting bacterial cell wall synthesis. Their primary mechanism of overcoming bacterial resistance is through the inhibition of β-lactamase enzymes, which are responsible for degrading β-lactam antibiotics.
Caption: Mechanism of β-lactamase inhibition by penems.
Conclusion
This compound is a valuable and reactive precursor for the synthesis of a range of novel heterocyclic compounds. The straightforward protocols for its conversion into thiazolidinones, hydantoins, and its potential as a starting point for the penem nucleus highlight its significance in medicinal chemistry and drug discovery. The biological activities associated with these resulting heterocycles, particularly their interaction with the PPARγ signaling pathway and their ability to inhibit β-lactamases, underscore the importance of this aziridine derivative in the development of new therapeutic agents. Further exploration of the reactivity of this compound is likely to uncover even more diverse and biologically relevant heterocyclic structures.
References
Troubleshooting & Optimization
Technical Support Center: Ethyl 3,3-dimethylaziridine-2-carboxylate Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 3,3-dimethylaziridine-2-carboxylate. The information is designed to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low to No Recovery of Product After Chromatography | Decomposition on Stationary Phase: Aziridines can be sensitive to acidic conditions, and standard silica gel can cause ring-opening or polymerization. | - Use a basic or neutral stationary phase: Consider using basic alumina (activity IV) or neutral alumina for column chromatography.[1] - Deactivate Silica Gel: If silica gel must be used, it can be pre-treated with a solution of triethylamine in the eluent (e.g., 1-2%) to neutralize acidic sites. - Minimize Contact Time: Run the chromatography as quickly as possible. |
| Product is Volatile: The compound may be lost during solvent removal under high vacuum or with excessive heat. | - Use a rotary evaporator with controlled temperature and pressure: Keep the bath temperature low and gradually reduce the pressure. - Use a cold trap: Ensure the cold trap is functioning effectively to capture any volatile product. | |
| Presence of Impurities in the Final Product | Incomplete Reaction: The synthesis may not have gone to completion, leaving starting materials. | - Monitor the reaction closely: Use techniques like TLC or NMR to ensure the reaction is complete before workup. - Optimize reaction conditions: Adjust reaction time, temperature, or stoichiometry if necessary. |
| Co-elution of Impurities: Impurities may have similar polarity to the product, making separation by chromatography difficult. | - Optimize the solvent system: Perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation. A gradient elution may be necessary. - Consider an alternative purification method: If chromatography is ineffective, explore options like vacuum distillation or recrystallization. | |
| Formation of Ring-Opened Byproducts: The aziridine ring is strained and can open in the presence of nucleophiles (e.g., water, alcohols from solvents) or acids. | - Use anhydrous solvents and reagents: Ensure all solvents and reagents are thoroughly dried before use. - Maintain a neutral or slightly basic pH during workup and purification. | |
| Oily Product That Fails to Crystallize | Residual Solvent: Small amounts of solvent can prevent crystallization. | - Dry the product under high vacuum: Use a vacuum pump for an extended period to remove all traces of solvent. - Co-evaporation: Dissolve the oil in a low-boiling solvent (e.g., dichloromethane) and re-evaporate. Repeat this process several times. |
| Product is an Oil at Room Temperature: The compound may naturally be an oil and not a solid. | - Confirm the expected physical state: Check literature data for the physical properties of this compound. - Attempt to form a solid derivative: For characterization, consider converting a small sample to a solid derivative (e.g., an amide or a salt). | |
| Streaking or Tailing of the Spot on TLC Plate | Compound is too Concentrated: Overloading the TLC plate can lead to poor separation. | - Dilute the sample before spotting it on the TLC plate. |
| Interaction with the Stationary Phase: The basic nitrogen of the aziridine may interact strongly with the acidic silica gel. | - Add a small amount of triethylamine or ammonia to the developing solvent to improve the spot shape. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: Flash column chromatography is a commonly used method for the purification of aziridine-2-carboxylates.[2][3] Due to the potential sensitivity of the aziridine ring to acidic conditions, it is highly recommended to use a basic or neutral stationary phase, such as basic alumina, to prevent decomposition.[1] If silica gel is used, it should be deactivated with a base like triethylamine.
Q2: Can I purify this compound by distillation?
A2: Vacuum distillation can be a suitable method for purifying liquid aziridines, provided the compound is thermally stable. It is crucial to use a high-vacuum setup and to control the temperature carefully to avoid decomposition. It is advisable to first perform a small-scale trial to assess the thermal stability of your compound.
Q3: My purified this compound is an oil, but I expected a solid. What should I do?
A3: First, ensure that all solvent has been removed by drying the sample under high vacuum. If it remains an oil, it is possible that the pure compound is a liquid at room temperature. You can try to induce crystallization by cooling the sample to a low temperature, scratching the inside of the flask with a glass rod, or by adding a seed crystal if available. If these methods fail, the compound is likely an oil.
Q4: What are the common impurities I might see after synthesizing this compound?
A4: Common impurities can include unreacted starting materials, catalysts, and byproducts from side reactions. A significant type of byproduct to be aware of is the ring-opened product, which can form in the presence of acids or nucleophiles.
Q5: How can I store purified this compound?
A5: Due to their reactivity, aziridines should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4] For long-term storage, keeping the compound at -20°C is recommended.[4]
Purification Method Comparison for Aziridine Derivatives
| Purification Method | Advantages | Disadvantages | Typical Purity | Typical Yield |
| Flash Column Chromatography (Basic/Neutral Alumina) | Good for removing polar and non-polar impurities.[1][2] Can be scaled up. | Can be time-consuming. Requires careful selection of stationary phase to avoid decomposition.[1] | >95% | 70-95% |
| Flash Column Chromatography (Deactivated Silica Gel) | Widely available stationary phase. | Risk of decomposition if not properly deactivated. May require optimization of the deactivating agent. | 90-98% | 60-90% |
| Vacuum Distillation | Effective for removing non-volatile impurities. Can be faster than chromatography for larger scales. | Requires the compound to be thermally stable. Not suitable for separating compounds with close boiling points. | >98% | 50-80% |
| Recrystallization | Can provide very high purity. Good for removing small amounts of impurities. | Requires the compound to be a solid at room temperature. Finding a suitable solvent system can be challenging. Can result in lower yields. | >99% | 40-70% |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Basic Alumina
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude product.
-
Prepare a slurry of basic alumina (Activity Grade IV) in the initial, least polar eluent. To prepare activity IV alumina, add 10 mL of water to 100 g of activity I basic alumina and shake vigorously until homogeneous.[1]
-
Pour the slurry into the column and allow the alumina to pack under gravity, tapping the column gently to ensure even packing. Add a layer of sand on top of the alumina bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a compatible solvent.
-
Alternatively, adsorb the crude product onto a small amount of alumina by dissolving it in a volatile solvent, adding the alumina, and then removing the solvent under reduced pressure.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial, non-polar solvent system (e.g., hexanes or a mixture of hexanes and ethyl acetate).
-
Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator, keeping the water bath temperature low to prevent product degradation.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Purification Workflow
Figure 1. A general workflow for the purification of this compound.
References
- 1. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 84024-59-9|this compound|this compound| -范德生物科技公司 [bio-fount.com]
Technical Support Center: Synthesis of Ethyl 3,3-dimethylaziridine-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 3,3-dimethylaziridine-2-carboxylate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when employing methods based on the Gabriel-Cromwell reaction or its variations.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Michael Addition: Steric hindrance from the 3,3-dimethyl groups can impede the initial nucleophilic attack of the amine on the β-carbon of the acrylate. 2. Ineffective Cyclization: The intramolecular ring-closing step to form the aziridine may be slow or unfavorable under the chosen reaction conditions. 3. Deactivation of Reagents: Moisture or impurities in the solvent or reagents can quench the base or react with the starting materials. | 1. Optimize Michael Addition: - Use a stronger, less-hindered base to deprotonate the amine or a more nucleophilic amine source. - Increase the reaction temperature and/or time for the Michael addition step. - Consider using a catalyst known to promote aza-Michael additions. 2. Promote Cyclization: - Employ a stronger base for the cyclization step (e.g., sodium hydride, potassium tert-butoxide). - Ensure anhydrous conditions, as water can interfere with the base and promote side reactions. - Change the solvent to one that better solubilizes the intermediate and promotes the SN2 reaction. 3. Ensure Anhydrous Conditions: - Use freshly distilled and dried solvents. - Dry all glassware thoroughly before use. - Handle hygroscopic reagents in a glovebox or under an inert atmosphere. |
| Formation of Side Products | 1. Polymerization of Acrylate: The α,β-unsaturated ester can polymerize under basic or radical conditions. 2. Dimerization/Oligomerization of the Michael Adduct: The intermediate can react with itself instead of cyclizing. 3. Ring-Opening of the Aziridine: The formed aziridine can be susceptible to nucleophilic attack and ring-opening, especially under acidic or harsh basic conditions during workup. | 1. Minimize Polymerization: - Add the base slowly to the reaction mixture at a low temperature. - Use a radical inhibitor if radical polymerization is suspected. 2. Favor Intramolecular Cyclization: - Use high dilution conditions to favor the intramolecular cyclization over intermolecular reactions. 3. Gentle Workup: - Use a mild workup procedure, avoiding strong acids or bases. - Purify the product quickly after the reaction is complete.[1] |
| Difficult Purification | 1. Co-elution of Starting Materials and Byproducts: The product may have a similar polarity to the starting materials or side products, making chromatographic separation challenging. 2. Decomposition on Silica Gel: The strained aziridine ring can be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography. | 1. Optimize Chromatography: - Use a less polar solvent system to improve separation. - Consider using a different stationary phase, such as neutral or basic alumina.[1] 2. Alternative Purification Methods: - Distillation under reduced pressure can be an effective purification method for this relatively volatile compound. - Recrystallization may be possible if the product is a solid at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common approach is a variation of the Gabriel-Cromwell reaction. This typically involves a two-step sequence:
-
Aza-Michael Addition: The conjugate addition of an amine (or ammonia equivalent) to ethyl 3,3-dimethylacrylate.
-
Intramolecular Cyclization: The resulting β-amino ester is then treated with a base to induce intramolecular nucleophilic substitution, forming the aziridine ring.
An alternative, related method involves the reaction of ethyl 2-bromo-3-methylbutanoate with a nitrogen nucleophile, followed by base-induced cyclization.
Q2: How does steric hindrance from the 3,3-dimethyl groups affect the reaction?
A2: The two methyl groups at the 3-position create significant steric hindrance. This can slow down the initial aza-Michael addition by making the β-carbon less accessible to the nucleophile. It can also influence the rate of the subsequent intramolecular cyclization. Therefore, reaction conditions often need to be more forcing (e.g., higher temperatures, stronger bases, longer reaction times) compared to the synthesis of less substituted aziridines.
Q3: What are the key reaction parameters to optimize for improving the yield?
A3: Key parameters to optimize include:
-
Choice of Base: A strong, non-nucleophilic base is often required for the cyclization step. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA).
-
Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF), diethyl ether, or acetonitrile are typically used to prevent side reactions and effectively dissolve the reagents.
-
Temperature: The Michael addition may be performed at room temperature or with gentle heating, while the cyclization step might require elevated temperatures to overcome the activation energy for the sterically hindered ring closure.
-
Reaction Time: Due to steric hindrance, longer reaction times may be necessary for both the addition and cyclization steps. Monitoring the reaction by techniques like TLC or GC-MS is crucial to determine the optimal time.
Q4: What are the expected spectroscopic signatures for this compound?
-
¹H NMR: Signals for the ethyl ester group (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm), two singlets for the non-equivalent methyl groups at the 3-position, a signal for the proton at the 2-position, and a broad singlet for the N-H proton.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, the two methyl carbons, and the two carbons of the aziridine ring.
-
IR Spectroscopy: A characteristic N-H stretching vibration around 3300-3400 cm⁻¹ and a strong C=O stretching vibration for the ester at around 1730 cm⁻¹.
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (143.19 g/mol ).
Experimental Protocols
While a specific, validated protocol for this compound is not detailed in the provided search results, a general procedure based on the Gabriel-Cromwell reaction for sterically hindered substrates is outlined below. Note: This is a generalized protocol and requires optimization.
Method 1: Two-Step Aza-Michael Addition and Cyclization
Step 1: Aza-Michael Addition of Ammonia to Ethyl 3,3-dimethylacrylate
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve ethyl 3,3-dimethylacrylate (1.0 eq) in anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble anhydrous ammonia gas through the solution for 1-2 hours, or add a solution of ammonia in ethanol (e.g., 7N).
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude ethyl 3-amino-3-methylbutanoate. This intermediate can be used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Dissolve the crude ethyl 3-amino-3-methylbutanoate from the previous step in a suitable anhydrous aprotic solvent (e.g., THF, diethyl ether).
-
Under a nitrogen atmosphere, add a strong base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours, monitoring the formation of the aziridine by TLC or GC-MS.
-
After completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on neutral alumina.
Data Presentation
Table 1: Influence of Base on Cyclization Yield (Hypothetical Data for Optimization)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | THF | 66 | 24 | < 10 |
| 2 | Potassium Carbonate | Acetonitrile | 82 | 24 | 25 |
| 3 | Sodium Hydride | THF | 66 | 18 | 65 |
| 4 | Potassium tert-butoxide | THF | 25 | 12 | 75 |
| 5 | LDA | THF | -78 to 25 | 8 | 70 |
Table 2: Influence of Solvent on Aza-Michael Addition (Hypothetical Data for Optimization)
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Ethanol | 25 | 48 | 80 |
| 2 | Methanol | 25 | 48 | 75 |
| 3 | THF | 25 | 72 | 50 |
| 4 | Neat (no solvent) | 50 | 24 | 60 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of Gem-Disubstituted Aziridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of gem-disubstituted aziridines.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the synthesis of gem-disubstituted aziridines.
Problem 1: Formation of Enamine Byproduct
Issue: You are observing a significant amount of an enamine byproduct alongside your desired gem-disubstituted aziridine, particularly when using methods like the Corey-Chaykovsky reaction with sulfonium ylides and imines derived from ketones.
Troubleshooting Steps:
-
Reagent Purity and Stoichiometry:
-
Ensure the purity of your starting materials, especially the imine and the sulfonium salt. Impurities can lead to side reactions.
-
Carefully control the stoichiometry of the reactants. An excess of the ylide or base can sometimes promote enamine formation.
-
-
Choice of Base and Ylide:
-
The choice of base is critical. Strong, non-nucleophilic bases are generally preferred for generating the sulfonium ylide. The pKa of the base can influence the selectivity between aziridination and deprotonation leading to enamine formation.
-
Consider using a less reactive sulfoxonium ylide instead of a sulfonium ylide. Sulfoxonium ylides are generally more stable and can exhibit higher selectivity for aziridination over competing proton transfer reactions.
-
-
Reaction Temperature:
-
Maintain a low reaction temperature. Ylide reactions are often exothermic, and localized heating can favor the thermodynamically more stable enamine product. Running the reaction at temperatures ranging from -78 °C to 0 °C can significantly suppress enamine formation.
-
-
Solvent Selection:
-
The polarity of the solvent can influence the reaction pathway. Aprotic solvents like THF, DMSO, or toluene are commonly used. Experiment with different solvents to find the optimal conditions for your specific substrate.
-
Experimental Protocol to Minimize Enamine Formation (Corey-Chaykovsky Reaction):
-
Reagents: N-sulfonyl-protected imine derived from a ketone, trimethylsulfonium iodide, sodium hydride (60% dispersion in mineral oil).
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMSO at room temperature, add trimethylsulfonium iodide (1.1 equivalents) portion-wise under an inert atmosphere (e.g., Argon).
-
Stir the resulting mixture at room temperature for 1 hour to ensure the complete formation of the sulfonium ylide.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the N-sulfonyl-protected imine (1.0 equivalent) in anhydrous DMSO to the ylide solution.
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Identifying the Enamine Byproduct:
-
1H NMR: Look for characteristic signals of vinylic protons (typically in the range of 4.5-6.0 ppm) and the absence of the characteristic aziridine ring protons.
-
IR Spectroscopy: The presence of a C=C stretching vibration (around 1650-1600 cm-1) can indicate the formation of an enamine.
Problem 2: Formation of Amino Alcohol Byproduct
Issue: Your reaction is yielding a significant amount of the corresponding amino alcohol instead of the desired gem-disubstituted aziridine. This is a common issue in reactions involving the cyclization of activated amino alcohols (e.g., Wenker synthesis) or in situ formation of aziridines from amino alcohols.
Troubleshooting Steps:
-
Choice of Activating Group and Base:
-
In the Wenker synthesis, the choice of the activating group for the hydroxyl moiety is crucial. Sulfonate esters are common, but their stability can be an issue. Using chlorosulfonic acid followed by a strong, non-nucleophilic base can be effective.[1]
-
The strength and nature of the base are critical. A strong base is required for the intramolecular cyclization. However, a highly nucleophilic base can lead to intermolecular substitution, resulting in the amino alcohol. Potassium hydroxide or potassium carbonate are commonly used.[2]
-
-
Reaction Conditions for Cyclization:
-
For less hindered amino alcohols, a two-phase system with a strong base like potassium hydroxide in water/dichloromethane can be highly effective.[2]
-
For more sterically hindered, higher substituted amino alcohols, using a weaker base like potassium carbonate in an aprotic solvent like acetonitrile can give better yields of the aziridine.[2]
-
Ensure anhydrous conditions when using methods that are sensitive to water, as water can act as a nucleophile leading to the amino alcohol byproduct.
-
-
One-Pot Procedures:
-
Consider a one-pot procedure where the amino alcohol is converted to a leaving group (e.g., tosylate) and cyclized in situ. This can minimize the isolation of unstable intermediates.
-
Experimental Protocol to Minimize Amino Alcohol Formation (Modified Wenker Synthesis):
-
Reagents: A gem-disubstituted 2-amino alcohol, tosyl chloride, potassium carbonate.
-
Solvent: Acetonitrile.
-
Procedure:
-
To a solution of the gem-disubstituted 2-amino alcohol (1.0 equivalent) in acetonitrile, add potassium carbonate (3.0 equivalents).
-
To this stirred suspension, add tosyl chloride (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Identifying the Amino Alcohol Byproduct:
-
1H NMR: The presence of a broad singlet corresponding to the hydroxyl proton (OH) and the absence of the characteristic aziridine ring protons.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm-1 is indicative of the O-H stretch of an alcohol.
Problem 3: Rearrangement of the Aziridine Ring
Issue: You are observing rearranged products, such as pyrrolines or other ring-expanded structures, instead of or in addition to your desired gem-disubstituted aziridine.
Troubleshooting Steps:
-
Avoid Lewis Acids with Certain Substrates:
-
Vinyl-substituted aziridines are particularly prone to Lewis acid-catalyzed[3][4]-sigmatropic rearrangements to form 3-pyrrolines.[3] If your substrate contains a vinyl group, avoid the use of Lewis acids during the reaction or workup.
-
If a Lewis acid is necessary for the reaction, screen different Lewis acids to find one that promotes the desired reaction without causing rearrangement. Copper(II) hexafluoroacetylacetonate has been noted to catalyze such rearrangements.[3]
-
-
Control of Reaction Temperature:
-
Thermal rearrangements can also occur. Avoid excessive heating during the reaction and purification steps.
-
-
Nature of the N-Substituent:
-
The electronic nature of the N-substituent can influence the stability of the aziridine ring. Electron-withdrawing groups can sometimes stabilize the ring, but can also activate it towards nucleophilic attack and subsequent rearrangement.
-
Experimental Protocol to Minimize Rearrangement (General Guideline):
-
General Principle: The key is to perform the reaction under the mildest conditions possible and to avoid reagents that can catalyze ring-opening and rearrangement.
-
Purification: When purifying the product, consider using neutral or slightly basic alumina for chromatography instead of silica gel, as the acidic nature of silica gel can sometimes induce rearrangement of sensitive aziridines.
-
Workup: Use a mild workup procedure, avoiding strong acids. A simple aqueous wash and extraction are often sufficient.
Identifying Rearranged Products:
-
NMR and Mass Spectrometry: The spectroscopic data of the product will be significantly different from the expected gem-disubstituted aziridine. A detailed analysis of 1H and 13C NMR, along with high-resolution mass spectrometry, will be necessary to elucidate the structure of the rearranged product.
Data Presentation
Table 1: Influence of Reaction Conditions on Aziridine vs. Byproduct Formation
| Synthesis Method | Substrate Type | Key Reaction Condition | Predominant Product | Major Byproduct(s) | Reference |
| Corey-Chaykovsky | Ketone-derived imine | High temperature, excess strong base | Enamine | Aziridine | General Observation |
| Corey-Chaykovsky | Ketone-derived imine | Low temperature (-78 to 0 °C) | Aziridine | Enamine | General Observation |
| Wenker Synthesis | Less hindered amino alcohol | KOH, H2O/CH2Cl2 | Aziridine | Amino alcohol | [2] |
| Wenker Synthesis | Highly substituted amino alcohol | K2CO3, Acetonitrile | Aziridine | Amino alcohol | [2] |
| Lewis Acid Catalysis | Vinyl aziridine | Cu(hfacac)2, 150 °C | 3-Pyrroline | Aziridine | [3] |
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield of my gem-disubstituted aziridine?
A1: Low yields can be attributed to several factors:
-
Side Reactions: The formation of enamines, amino alcohols, or rearranged products as discussed above.
-
Steric Hindrance: Gem-disubstituted aziridines are sterically hindered, which can slow down the rate of the desired reaction. You may need to use longer reaction times or slightly elevated temperatures (while being mindful of potential side reactions).
-
Reagent Decomposition: The ylides used in the Corey-Chaykovsky reaction can be unstable. Ensure they are generated and used under appropriate conditions (e.g., low temperature, inert atmosphere).
-
Inefficient Cyclization: In methods like the Wenker synthesis, the cyclization step may be inefficient. Optimizing the base and solvent system is crucial.
Q2: How can I confirm the formation of the aziridine ring?
A2:
-
1H NMR: The protons on the aziridine ring have characteristic chemical shifts, typically in the range of 1.5-3.0 ppm. The coupling constants between these protons can also provide structural information.
-
13C NMR: The carbon atoms of the aziridine ring typically appear in the range of 20-40 ppm.
-
IR Spectroscopy: The N-H stretch of an N-unsubstituted aziridine appears around 3300 cm-1. The ring vibrations can sometimes be observed in the fingerprint region.
-
Mass Spectrometry: High-resolution mass spectrometry can confirm the molecular formula of your product.
Q3: My aziridine product is unstable and decomposes during purification. What can I do?
A3:
-
Minimize Exposure to Acid: As mentioned, avoid acidic conditions during workup and purification. Use neutral or basic alumina for chromatography.
-
Temperature Control: Keep the product cold during and after purification. Store the purified aziridine at low temperatures (e.g., -20 °C).
-
N-Protection: If you are synthesizing an N-H aziridine, consider protecting the nitrogen with a suitable group (e.g., Boc, Cbz, or a sulfonyl group) to increase its stability.
Visualizing Reaction Pathways
Caption: Key reaction pathways in the synthesis of gem-disubstituted aziridines and common side reactions.
Caption: A logical workflow for troubleshooting side reactions in gem-disubstituted aziridine synthesis.
References
- 1. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 2. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lewis Acid Catalyzed [1,3]-Sigmatropic Rearrangement of Vinyl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of Aziridine-2-Carboxylates
Welcome to the technical support center for the stereoselective synthesis of aziridine-2-carboxylates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of aziridine-2-carboxylates?
The main challenges center on controlling stereochemistry (both relative and absolute), managing the stability of the aziridine ring, and avoiding side reactions. Key difficulties include:
-
Achieving High Diastereoselectivity and Enantioselectivity: This often depends on the intricate interplay between the substrate, the nitrogen source, and the catalyst system. For α,β-unsaturated esters, achieving high stereoselectivity can be challenging, especially for di- or trisubstituted unactivated alkenes.[1][2]
-
Product Stability: The inherent ring strain (26-27 kcal/mol) makes aziridines susceptible to nucleophilic ring-opening.[3] This is particularly true for N-protected aziridines with electron-withdrawing groups (e.g., Ts, Cbz), which are often unstable and can undergo undesired ring-opening during purification or subsequent steps.[4][5] In contrast, N-H aziridines are generally more bench-stable.[4]
-
Side Reactions: Competing reactions such as aza-Michael addition, polymerization of acrylate substrates, and cleavage of protecting groups can significantly lower the yield of the desired aziridine.[6][7]
-
Substrate Scope: Many established methods are effective for activated alkenes like styrenes but fail to provide high selectivity for unactivated or sterically hindered aliphatic alkenes.[1][8]
Q2: My N-protected aziridine-2-carboxylate is decomposing during workup or chromatography. What is happening and how can I prevent it?
This is a common issue stemming from the high ring strain of the aziridine.[3] The presence of an electron-withdrawing group on the nitrogen (like tosyl or nosyl) activates the ring, making it highly susceptible to nucleophilic attack, even from weak nucleophiles like water, alcohols used in chromatography, or trace acids/bases.[3][9]
Prevention Strategies:
-
Use Milder Conditions: Perform aqueous workups with neutral water and avoid acidic or basic conditions.
-
Chromatography Considerations: Use deactivated silica gel (e.g., by adding 1-2% triethylamine to the eluent) to prevent ring-opening on the column.
-
Switch Protecting Groups: Consider a more stable protecting group or, if the subsequent chemistry allows, synthesize the N-H aziridine directly, as they are generally more stable.[4]
-
Telescope Reactions: If possible, use the crude aziridine directly in the next step without purification to minimize decomposition.
Q3: How do I choose between a substrate-controlled and a catalyst-controlled stereoselective approach?
The choice depends on the availability of chiral starting materials and the desired stereoisomer.
-
Substrate-Controlled Synthesis: This approach relies on a chiral auxiliary attached to the substrate (e.g., a chiral alcohol forming a chiral enoate) to direct the diastereoselectivity of the aziridination.[6] It is an excellent option when a specific diastereomer is required and an effective chiral auxiliary is available. However, it requires additional steps to install and remove the auxiliary.
-
Catalyst-Controlled Synthesis: This method uses a chiral catalyst (e.g., a metal complex with a chiral ligand) to induce enantioselectivity.[2][10] This is a more versatile and atom-economical approach, as a single catalyst can potentially produce a wide range of enantioenriched products. It is the preferred method for generating specific enantiomers from achiral starting materials. Recent advances have utilized chiral cations to create a defined chiral pocket around an achiral metal complex to control enantioselectivity.[11][12]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Aziridination
You are performing an aziridination on a chiral α,β-unsaturated ester and obtaining a poor diastereomeric ratio (dr).
Caption: Troubleshooting workflow for low diastereoselectivity.
Problem 2: Low Enantioselectivity in a Catalytic Asymmetric Reaction
You are using a chiral catalyst to synthesize an aziridine-2-carboxylate from an achiral acrylate, but the enantiomeric excess (ee) is poor.
Caption: Troubleshooting workflow for low enantioselectivity.
Problem 3: Ring-Opening Side Reaction
The desired aziridine-2-carboxylate is formed, but a significant amount of a ring-opened product (e.g., a β-amino ester) is also observed.[13]
Caption: Troubleshooting workflow for product ring-opening.
Data Summaries
Table 1: Comparison of Selected Catalytic Systems for Asymmetric Aziridination
| Catalyst System | Substrate Type | Yield (%) | Diastereoselectivity | Enantioselectivity (ee %) |
| CuH with Chiral Ligand | 2H-Azirine-2-carboxylate | 44-51 | >20:1 | 84-94 |
| Chiral Guanidinium Salt | α,β-Unsaturated Ester | 82 | trans | 97 |
| Cinchonidine-derived PTC | Enone with Chiral Auxiliary | Good | Complete | N/A (Diastereoselective) |
| (S)-VANOL/VAPOL Boron Complex | Imine + Diazo Compound | 62-90 | trans | 85-99 |
| Planar Chiral Rh(III) Indenyl | Unactivated Terminal Alkene | 72-77 | Matched: 97:3 | 91:9 |
This table is a summary of representative data and results may vary based on specific substrates and conditions.[2][3][4][6][10]
Key Experimental Protocols
Protocol 1: Diastereoselective Aziridination of an α,β-Unsaturated Carbonyl using a Phase-Transfer Catalyst
This protocol is adapted from a method for the diastereoselective aziridination of an enone bearing a chiral auxiliary.[6]
-
Reagents & Materials:
-
tert-Butyl carbamate
-
Sodium hypochlorite pentahydrate (NaOCl·5H₂O)
-
Cinchonidine-derived chiral phase-transfer catalyst (CD1)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Enone with l-menthopyrazole chiral auxiliary (Substrate 1l)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
-
Procedure:
-
To a stirred solution of tert-butyl carbamate (1.2 equiv.) in CH₂Cl₂ at room temperature, add K₂CO₃ (2.0 equiv.), the chiral catalyst CD1 (0.1 equiv.), and NaOCl·5H₂O (1.4 equiv.).
-
Stir the resulting suspension vigorously at room temperature for 3 hours. The mixture will become a milky white suspension of the chloramine salt.
-
Cool the reaction mixture to -40 °C in a cryocool or appropriate cooling bath.
-
Add a solution of the enone substrate (1.0 equiv.) in CH₂Cl₂ dropwise to the cold suspension.
-
Maintain the reaction at -40 °C and monitor by TLC until the starting material is consumed (approx. 80 hours).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Allow the mixture to warm to room temperature, and separate the layers. Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aziridine. The reaction typically proceeds in good yield with complete diastereoselectivity.[6]
-
Protocol 2: Copper-Catalyzed Reductive Kinetic Resolution of a 2H-Azirine
This protocol is based on the method for the asymmetric synthesis of N-H aziridine-2-carboxylates.[4]
-
Reagents & Materials:
-
Copper(I) thiophene-2-carboxylate (CuTC)
-
Chiral bisphosphine ligand (e.g., (R,R)-Ph-BPE)
-
Racemic tert-butyl 3-aryl-2H-azirine-2-carboxylate (substrate)
-
1,1,3,3-Tetramethyldisiloxane (TMDS) as the hydride source
-
Toluene, anhydrous
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve CuTC (5 mol%) and the chiral ligand (5.5 mol%) in anhydrous toluene.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Cool the catalyst solution to the optimized reaction temperature (e.g., -60 °C).
-
Add the racemic 2H-azirine substrate (1.0 equiv.) as a solution in toluene.
-
Add TMDS (0.6 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at -60 °C and monitor the conversion by TLC or ¹H NMR analysis of aliquots. The reaction is typically run to ~50% conversion to achieve high enantiomeric excess for both the product and the recovered starting material.
-
Once the desired conversion is reached, quench the reaction by exposing it to air.
-
Allow the mixture to warm to room temperature and filter it through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of the N-H aziridine product and the unreacted 2H-azirine by silica gel column chromatography. This method can achieve high diastereoselectivity (>20:1) and enantioselectivity (up to 94% ee) for the N-H aziridine product.[4][5]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. A practical method for the aziridination of α,β-unsaturated carbonyl compounds with a simple carbamate utilizing sodium hypochlorite pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DSpace at KOASAS: Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst [koasas.kaist.ac.kr]
- 9. mdpi.com [mdpi.com]
- 10. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for Aziridination
Welcome to the technical support center for the optimization of aziridination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter during your aziridination reactions and provides actionable solutions.
1. Low Reaction Yield
Question: I am observing a low yield in my aziridination reaction. What are the potential causes and how can I improve it?
Answer: Low yields in aziridination reactions can stem from several factors, including catalyst deactivation, poor reactivity of the substrate, or suboptimal reaction conditions. Here are some troubleshooting steps:
-
Catalyst System:
-
Catalyst Choice: The choice of metal catalyst is crucial. Rhodium[1][2], copper[3], and cobalt-based[4] catalysts are commonly used. For unactivated alkenes, planar chiral rhodium(III) indenyl catalysts have shown promise.[1][5]
-
Catalyst Loading: Increasing the catalyst loading can sometimes improve yields, but higher loadings can also lead to side reactions. It's a parameter that often requires careful optimization.[3] For certain substrates, a higher loading of a silver additive (e.g., AgSbF₆) was found to be beneficial.[1][5]
-
Ligand Effects: The electronic and steric properties of the ligand play a significant role. For rhodium catalysts, electronically tuned indenyl ligands have been shown to impact reactivity.[1][5]
-
-
Nitrene Source:
-
The choice of nitrene precursor is critical. Common sources include iminoiodinanes (e.g., PhI=NTs), sulfonylamides, azides, and O-(sulfonyl)hydroxylamines.[2][6] Some nitrene sources can have safety and chemoselectivity liabilities.[1] Metal and additive-free methods using N-Boc-O-tosylhydroxylamine have been developed for unactivated olefins.[2]
-
-
Reaction Conditions:
-
Solvent: The solvent can significantly influence the reaction outcome. Weakly coordinating solvents like chloroform are often used with copper catalysts.[3] For some cobalt-catalyzed reactions, methanol has been found to be the optimal solvent.[4]
-
Additives: Additives like bases (e.g., Cs₂CO₃, CsOPiv, CsOAc) and silver salts (e.g., AgNTf₂, AgSbF₆) can dramatically affect the yield.[1] The loading of these additives may need to be optimized for specific substrates.[1][5]
-
Temperature: Most aziridination reactions are carried out at room temperature, but for less reactive substrates, adjusting the temperature might be necessary.
-
-
Substrate:
-
Alkene Reactivity: Electron-rich olefins are generally more reactive towards aziridination than electron-deficient ones.[3] Unactivated and sterically hindered alkenes are particularly challenging substrates and often result in lower yields.[1][5][6]
-
Functional Group Tolerance: The catalyst and reaction conditions must be compatible with the functional groups present in the substrate. Some catalytic systems exhibit remarkable functional group tolerance.[2]
-
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yields in aziridination reactions.
2. Poor Diastereoselectivity or Enantioselectivity
Question: My aziridination reaction is giving a low diastereomeric or enantiomeric ratio. How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity is a common challenge in asymmetric aziridination. The choice of catalyst, ligand, and reaction conditions are paramount.
-
Chiral Catalyst and Ligand:
-
The use of a chiral catalyst is the primary method for inducing enantioselectivity.[6] Planar chiral rhodium indenyl catalysts[1][5] and chiral Mn-salen complexes[7] have been successfully employed.
-
The structure of the chiral ligand is critical. For example, in the reaction of imines with diazo compounds, catalysts derived from VANOL and VAPOL ligands have shown high diastereoselectivity and enantioselectivity.[8]
-
-
Reaction Mechanism and Stereocontrol:
-
The stereochemical outcome can be influenced by the reaction mechanism. For instance, in aziridination using sulfur ylides, the formation of a betaine intermediate is a key step, and its reversibility can affect the final diastereoselectivity.[9][10]
-
Computational studies can provide insight into the transition states and help rationalize the observed stereoselectivity.[1][9][10]
-
-
Substrate Control:
-
The structure of the alkene or imine substrate can influence stereoselectivity. For example, the reaction of N-sulfonyl imines with semistabilized ylides often gives low trans selectivity, while stabilized ylides can lead to cis aziridines.[9]
-
In some cases, a directing group on the substrate can be used to control the stereochemical outcome.
-
Logical Relationship for Improving Stereoselectivity
References
- 1. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aziridine synthesis by aziridination [organic-chemistry.org]
- 3. ac.uni-wuppertal.de [ac.uni-wuppertal.de]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. aziridination [www2.chemistry.msu.edu]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. Mechanism and diastereoselectivity of aziridine formation from sulfur ylides and imines: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing racemization of chiral aziridine esters
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on preventing the racemization of chiral aziridine esters. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, storage, and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of chiral aziridine esters, and why is it a critical issue?
A: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[1] For chiral aziridine esters, which are valuable building blocks in asymmetric synthesis, maintaining enantiomeric purity is paramount.[2] The biological activity of many pharmaceuticals, for instance, is often dependent on a single enantiomer. The loss of optical purity through racemization can lead to a decrease in therapeutic efficacy or the introduction of undesired side effects, compromising the final product.
Q2: What are the primary mechanisms that can cause racemization in chiral aziridine esters?
A: Racemization in these compounds can be triggered by several factors:
-
Acid or Base Catalysis: The presence of strong acids or bases can facilitate ring-opening or the formation of achiral intermediates, such as enolates, which upon re-cyclization or protonation can lead to a racemic mixture.[1][3] Chiral centers with a proton adjacent to a carbonyl group are particularly susceptible.[3]
-
Thermal Instability: Aziridines are strained three-membered rings.[4] Elevated temperatures during reactions, purification (like distillation), or even prolonged storage at room temperature can provide sufficient energy to overcome the inversion barrier at the nitrogen atom or promote transient ring-cleavage, leading to racemization.
-
Nitrogen Inversion: The nitrogen atom in an aziridine ring is a stereocenter, but it can undergo pyramidal inversion. While the energy barrier for this inversion is generally high, it can be lowered by certain substituents on the nitrogen, or by reaction conditions, potentially leading to epimerization and loss of enantiomeric purity.[5]
-
Nucleophilic Ring-Opening and Re-closure: Reactions involving nucleophilic attack on the aziridine ring can sometimes proceed through intermediates that allow for the loss of stereochemical information, especially if the reaction is reversible or conditions are harsh.[6]
Q3: Which analytical techniques are recommended for accurately determining the enantiomeric excess (ee) of my aziridine ester sample?
A: Several reliable methods are available for determining the enantiomeric excess of chiral compounds. The most common and effective techniques for chiral aziridine esters are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used methods. The sample is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, resulting in different retention times and thus separation.[7][8]
-
Chiral Gas Chromatography (GC): Similar to HPLC, this technique uses a chiral stationary phase in a capillary column to separate volatile enantiomers based on their differential interactions.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, their signals can be distinguished by using a chiral solvating agent or a chiral lanthanide shift reagent.[8] Another approach is to derivatize the enantiomeric mixture with a pure chiral agent, like Mosher's acid, to form diastereomers, which will have distinct NMR spectra.[8]
Troubleshooting Guides
Problem 1: My enantiomeric excess (ee) is significantly lower than expected immediately after synthesis and purification.
This is a common issue that can often be traced back to specific steps in the experimental procedure.
-
Possible Cause A: Racemization during the aziridination reaction.
-
Troubleshooting Steps:
-
Temperature Control: Many aziridination reactions are exothermic. Ensure strict temperature control, often at 0 °C or below, throughout the addition of reagents and the reaction period.[9]
-
Choice of Base/Catalyst: If the reaction requires a base, use a non-nucleophilic, sterically hindered base to minimize side reactions. For catalytic reactions, ensure the chiral catalyst used is of high enantiomeric purity and is not degrading under the reaction conditions.
-
Reaction Time: Prolonged reaction times, even at low temperatures, can sometimes lead to product degradation or racemization. Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
-
-
Possible Cause B: Racemization during aqueous workup or extraction.
-
Troubleshooting Steps:
-
Avoid Strong Acids/Bases: Do not use strong acidic or basic solutions during workup unless absolutely necessary. Use mild alternatives like saturated ammonium chloride (NH₄Cl) solution for quenching or saturated sodium bicarbonate (NaHCO₃) for neutralization.
-
Minimize Contact Time: Perform extractions and washes as quickly as possible to reduce the contact time of the chiral ester with the aqueous phase.
-
-
-
Possible Cause C: Racemization during purification by column chromatography.
-
Troubleshooting Steps:
-
Stationary Phase: Standard silica gel is slightly acidic and can cause degradation or racemization of sensitive aziridines. Consider deactivating the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine) and then flushing with the pure eluent. Alternatively, using a more inert stationary phase like alumina (neutral or basic) may be beneficial.
-
Avoid Overloading: Overloading the column can lead to broad peaks and extended elution times, increasing the contact time with the stationary phase.
-
-
Problem 2: The enantiomeric purity of my aziridine ester is decreasing during storage.
The inherent strain of the aziridine ring can make these molecules sensitive to long-term storage conditions.
-
Troubleshooting Steps:
-
Storage Temperature: Store the purified chiral aziridine ester at low temperatures, typically -10 °C or colder, to minimize thermal degradation and potential racemization.[5]
-
Inert Atmosphere: Store the sample under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reaction with atmospheric moisture.
-
Solvent Choice: If storing in solution, choose a non-polar, aprotic solvent. Avoid protic solvents like methanol, which can potentially participate in ring-opening.[2]
-
Purity: Ensure the sample is free from any acidic or basic impurities from the synthesis, as these can catalyze racemization over time. Re-purification may be necessary if trace impurities are suspected.
-
Data & Protocols
Data Summaries
Table 1: Comparison of Key Analytical Methods for Enantiomeric Excess (ee) Determination
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase leads to separation of enantiomers.[7] | High accuracy and resolution; widely applicable; separates components of the sample.[8] | Requires method development; chiral columns can be expensive. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase.[8] | High sensitivity (can detect ~0.5% of an enantiomer); fast analysis once method is set.[8] | Compound must be volatile and thermally stable. |
| NMR with Chiral Auxiliaries | Conversion of enantiomers into diastereomers with a pure chiral reagent (e.g., Mosher's acid) results in distinguishable spectra.[8] | Fast and does not require specialized chromatography equipment.[8] | Less sensitive than chromatographic methods; derivatization may not be quantitative. |
Table 2: Recommended Chirality-Preserving Conditions for Handling and Storage
| Condition | Recommendation | Rationale |
| Purification | Flash chromatography on silica gel deactivated with Et₃N, or neutral alumina. | Standard silica is acidic and can promote ring-opening or racemization. |
| Workup | Use mild quenching agents (e.g., sat. NH₄Cl) and buffers (e.g., phosphate buffer). | Avoids harsh pH conditions that can catalyze racemization.[1][3] |
| Storage Temperature | ≤ -10 °C.[5] | Reduces the rate of potential thermal degradation or nitrogen inversion. |
| Storage Atmosphere | Inert gas (Argon or Nitrogen). | Prevents degradation from atmospheric oxygen or moisture. |
| Solvent for Storage | Aprotic, non-polar solvents (e.g., hexanes, toluene). | Minimizes the risk of solvent-mediated ring-opening. |
Experimental Protocols
Protocol 1: Synthesis of Enantiopure Aziridine-2-Carboxylate via Diastereomeric Separation
This protocol is adapted from a method involving the reaction of an α,β-dibromo ester with a chiral amine, followed by separation of the resulting diastereomers.[9]
-
Reaction Setup: In an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the starting 2,3-dibromopropanoate ester (1.0 equiv) in anhydrous acetonitrile.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath and stir for 5 minutes.
-
Base Addition: Add potassium carbonate (K₂CO₃, 3.0 equiv) to the mixture and allow it to stir for 30 minutes at 0 °C.
-
Amine Addition: Slowly add the chiral amine (e.g., (R)-1-phenylethylamine, 1.1 equiv) dropwise to the suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with deionized water and extract the product with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the crude product in vacuo. The resulting diastereomeric mixture of aziridine esters can then be separated using normal-phase column chromatography on silica gel.
Protocol 2: General Procedure for ee Determination by Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of the purified aziridine ester in the mobile phase (e.g., 1 mg/mL).
-
Column Selection: Choose a suitable chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Method Development:
-
Start with a standard mobile phase, typically a mixture of hexane and isopropanol.
-
Inject a racemic sample of the aziridine ester to confirm that both enantiomer peaks can be resolved.
-
Optimize the mobile phase composition (adjusting the hexane/isopropanol ratio) to achieve baseline separation (Resolution > 1.5).
-
-
Analysis: Inject the chiral sample under the optimized conditions.
-
Quantification: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
(where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).
-
Visual Guides
Caption: Workflow for chiral aziridine ester handling with key racemization risk points.
Caption: Troubleshooting flowchart for diagnosing the source of enantiomeric excess (ee) loss.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. uma.es [uma.es]
- 8. Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess - BORZUYA UNIVERSITY [brussels-scientific.com]
- 9. Preparation of Enantiopure Non-Activated Aziridines and Synthesis of Biemamide B, D, and epiallo-Isomuscarine [jove.com]
troubleshooting Ethyl 3,3-dimethylaziridine-2-carboxylate instability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address instability issues encountered during the handling, storage, and use of Ethyl 3,3-dimethylaziridine-2-carboxylate in research and development.
Frequently Asked Questions (FAQs)
Q1: My this compound has decomposed upon storage. What are the optimal storage conditions?
A1: Proper storage is critical to maintain the stability of this compound. Decomposition can occur even at low temperatures over extended periods. For optimal stability, the following storage conditions are recommended:
| Storage Duration | Recommended Temperature |
| Short-term (1-2 weeks) | -4°C |
| Long-term (1-2 years) | -20°C |
Data derived from supplier recommendations.[1][2][3]
It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and oxygen.
Q2: I am observing unexpected side products in my reaction involving this compound. What are the likely decomposition pathways?
A2: this compound is susceptible to decomposition through two primary pathways, especially under non-optimal conditions:
-
Ring-Opening: The high strain of the three-membered aziridine ring makes it susceptible to nucleophilic attack, leading to ring-opening.[4][5] This can be initiated by nucleophiles present in the reaction mixture or by self-protonation of the aziridine nitrogen, which forms a highly reactive aziridinium ion.[6][7]
-
Hydrolysis: The ethyl ester group can undergo hydrolysis to the corresponding carboxylic acid, particularly in the presence of acidic or basic conditions.[5]
The following diagram illustrates these potential decomposition pathways:
Caption: Potential decomposition pathways of this compound.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is significantly influenced by pH.
-
Acidic Conditions (low pH): Acidic environments can protonate the aziridine nitrogen, forming a reactive aziridinium ion. This species is highly susceptible to nucleophilic attack and subsequent ring-opening. Acid-catalyzed hydrolysis of the ester is also a likely degradation pathway.
-
Basic Conditions (high pH): While N-H aziridines are generally more stable than N-acylated aziridines, strong basic conditions can promote hydrolysis of the ethyl ester.[8] Some aziridine cross-linking agents' stability is improved by maintaining an alkaline pH with small molecule amine stabilizers, suggesting that a moderately basic environment might be preferable to an acidic one.[9]
For sensitive reactions, it is crucial to maintain a neutral or slightly basic pH and to use anhydrous, aprotic solvents to minimize these degradation pathways.
Q4: I suspect my compound has degraded. What analytical methods can I use to assess its purity?
A4: Several analytical techniques can be employed to assess the purity of this compound and identify potential degradation products:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities. Look for the appearance of new signals or changes in the integration of characteristic peaks of the starting material.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products. This is particularly useful for quantifying the extent of degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities and degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield in a reaction | Decomposition of the starting material. | - Confirm the purity of the this compound using NMR or HPLC before use.- Use the compound immediately after removing it from cold storage.- Ensure reaction conditions are anhydrous and neutral or slightly basic, if the reaction chemistry allows. |
| Appearance of a new, more polar spot on TLC | Hydrolysis of the ethyl ester to the carboxylic acid. | - Use anhydrous solvents and reagents.- Avoid acidic or strongly basic reaction conditions.- Purify the starting material if necessary. |
| Formation of multiple unidentified byproducts | Ring-opening of the aziridine. | - Avoid protic solvents and acidic reagents that can protonate the aziridine nitrogen.- Control the reaction temperature, as heat can promote decomposition.- Consider using a non-nucleophilic base to scavenge any acidic impurities. |
| Compound appears oily or discolored | Significant decomposition. | - Discard the material and obtain a fresh batch.- Review storage conditions to ensure they meet the recommended guidelines. |
Experimental Protocols
Protocol 1: General HPLC Method for Purity Assessment
This is a general starting point for developing a stability-indicating HPLC method. Optimization will likely be required.
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Protocol 2: NMR Sample Preparation for Purity Check
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Examine the spectra for the characteristic peaks of the compound and the presence of any unexpected signals that may indicate impurities or degradation products.
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues with this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. 84024-59-9(this compound) | Kuujia.com [fr.kuujia.com]
- 2. bio-fount.com [bio-fount.com]
- 3. bio-fount.com [bio-fount.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of Ethyl 3,3-dimethylaziridine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3,3-dimethylaziridine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common and practical synthetic routes for this compound are the aza-Darzens reaction and the reaction of an imine with ethyl diazoacetate.
-
Aza-Darzens Reaction: This involves the reaction of an N-substituted imine of acetone (e.g., N-benzylpropan-2-imine) with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a strong base.
-
Diazoacetate Reaction: This method utilizes the reaction of an N-substituted imine of acetone with ethyl diazoacetate, often catalyzed by a Lewis acid or a transition metal complex.
Q2: My reaction yield is very low. What are the potential causes?
A2: Low yields can stem from several factors, primarily related to the stability of the reactants and the reaction conditions. Key potential causes include:
-
Decomposition of the imine starting material.
-
Side reactions of the acetone-derived imine.
-
Suboptimal reaction conditions (temperature, base, solvent).
-
Hydrolysis of the product during workup.
Q3: I am observing multiple unexpected spots on my TLC analysis of the crude product. What could these be?
A3: The presence of multiple spots on TLC is a common issue and can be attributed to a range of impurities and side products. Refer to the Troubleshooting Guide below for a detailed breakdown of potential impurities and their identification.
Q4: How can I purify the final product effectively?
A4: Purification of this compound is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly employed. Due to the volatility of the product, care should be taken during solvent removal.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause | Proposed Solution |
| Low or No Product Formation | Degradation of Acetone Imine: The N-unsubstituted acetone imine is unstable and can hydrolyze back to acetone and ammonia or self-condense to form acetonin (a tetrahydropyrimidine)[1]. | Use a freshly prepared or distilled imine. If using a commercially available source, ensure it is of high purity and has been stored under anhydrous conditions. Consider using a more stable, N-substituted imine (e.g., N-benzyl or N-tosyl). |
| Aldol Condensation of Acetone: If generating the imine in situ from acetone, the presence of a strong base can catalyze the self-condensation of acetone to form impurities like diacetone alcohol and mesityl oxide. | If possible, pre-form and purify the imine before the aziridination step. If in situ generation is necessary, use a milder base or carefully control the temperature to minimize acetone self-condensation. | |
| Presence of Multiple Byproducts | Hydrolysis of the Ester: The ethyl ester group of the product is susceptible to hydrolysis, especially during aqueous workup or if moisture is present, leading to the corresponding carboxylic acid. | Perform the aqueous workup under neutral or slightly basic conditions and minimize the contact time. Ensure all solvents and reagents are anhydrous. |
| Oligomerization/Polymerization: Imines, particularly less stable ones, can undergo oligomerization or polymerization, leading to a complex mixture of higher molecular weight species[2]. | Use high-purity, freshly prepared imine. Maintain a low reaction temperature to disfavor polymerization pathways. | |
| Side reactions of Ethyl Bromoacetate: In the aza-Darzens approach, the base can react with ethyl bromoacetate to form ethyl glycidate or other condensation products. | Add the base slowly to the reaction mixture at a low temperature to control its concentration and minimize side reactions with the haloacetate. | |
| Difficulty in Product Isolation | Product Volatility: this compound is a relatively small and potentially volatile molecule. | During solvent removal after purification, use a rotary evaporator at a reduced temperature and pressure to avoid loss of the product. |
| Co-elution with Impurities: Some byproducts may have similar polarities to the desired product, making separation by column chromatography challenging. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or employing preparative HPLC for difficult separations. |
Experimental Protocols
A generalized experimental protocol for the aza-Darzens synthesis of this compound is provided below.
Synthesis of this compound via Aza-Darzens Reaction
-
Imine Formation (if not commercially available):
-
To a solution of acetone (1.0 eq) in an appropriate solvent (e.g., toluene), add the desired primary amine (1.0 eq).
-
Add a dehydrating agent (e.g., anhydrous magnesium sulfate or molecular sieves).
-
Stir the mixture at room temperature for several hours until imine formation is complete (monitored by TLC or GC-MS).
-
Filter off the dehydrating agent and remove the solvent under reduced pressure. The crude imine should be used immediately or purified by distillation.
-
-
Aziridination:
-
Dissolve the freshly prepared imine (1.0 eq) and ethyl bromoacetate (1.1 eq) in an anhydrous aprotic solvent (e.g., THF or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS)) (1.2 eq) to the cooled solution over 30 minutes.
-
Allow the reaction mixture to stir at -78 °C for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
-
Workup and Purification:
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure at a low temperature.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Visualizations
Logical Workflow for Synthesis and Troubleshooting
Caption: Synthesis workflow and key troubleshooting checkpoints.
Common Impurity Sources Diagram
Caption: Sources of common impurities in the synthesis.
References
Validation & Comparative
A Comparative Guide to Ethyl 3,3-dimethylaziridine-2-carboxylate and Other Aziridine Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Aziridines are a cornerstone of modern synthetic organic chemistry, prized for their utility as versatile building blocks. Their inherent ring strain makes them susceptible to a variety of ring-opening reactions, providing access to a diverse array of functionalized amine-containing molecules. Among the plethora of aziridine derivatives, ethyl 3,3-dimethylaziridine-2-carboxylate stands out due to the influence of its gem-dimethyl group on reactivity and stability. This guide provides an objective comparison of this compound with other key aziridine derivatives, supported by experimental data and detailed protocols to inform your synthetic strategies.
At a Glance: Reactivity Profile
The substitution pattern on the aziridine ring profoundly influences its reactivity. Here, we compare this compound with two other representative derivatives: ethyl 3-phenylaziridine-2-carboxylate, featuring an aromatic substituent, and the parent ethyl aziridine-2-carboxylate.
| Derivative | Key Structural Feature | General Reactivity Profile |
| This compound | Gem-dimethyl group at C3 | Steric hindrance at C3 directs nucleophilic attack to the C2 position. The electron-donating nature of the methyl groups can influence the electron density of the ring. |
| Ethyl 3-phenylaziridine-2-carboxylate | Phenyl group at C3 | The phenyl group can stabilize adjacent carbocationic intermediates, influencing the regioselectivity of ring-opening reactions. It also impacts the dienophilic character of the corresponding 2H-azirine precursor. |
| Ethyl aziridine-2-carboxylate | Unsubstituted at C3 | Less sterically hindered at the C3 position, allowing for nucleophilic attack at this site, depending on the reaction conditions and the nature of the nucleophile. |
Performance in Key Synthetic Transformations
To provide a quantitative comparison, we have compiled data from the literature for two fundamental reactions of aziridines and their precursors: nucleophilic ring-opening and Diels-Alder cycloaddition of the corresponding 2H-azirines.
Nucleophilic Ring-Opening with Thiophenol
The reaction of aziridines with thiols is a classic example of nucleophilic ring-opening, yielding valuable β-amino sulfides. The regioselectivity of this reaction is highly dependent on the substituents on the aziridine ring.
| Aziridine Derivative | Nucleophile | Product | Yield (%) | Reference |
| Ethyl 3-phenylaziridine-2-carboxylate | Thiophenol | Ethyl 2-amino-3-phenyl-3-(phenylthio)propanoate | High (Specific yield not reported) | [1] |
| Ethyl aziridine-2-carboxylate | Thiophenol | Ethyl 2-amino-3-(phenylthio)propanoate | High (Specific yield not reported) | [1] |
| (No specific data found for this compound with Thiophenol) |
Note: While specific yield data for the reaction of this compound with thiophenol was not found in the reviewed literature, the general principles of aziridine chemistry suggest that the steric hindrance of the gem-dimethyl group would strongly favor nucleophilic attack at the C2 position.
Diels-Alder Cycloaddition of 2H-Azirine-2-carboxylates
The corresponding 2H-azirines are valuable precursors to saturated aziridines and can also participate in cycloaddition reactions. The Diels-Alder reaction with dienes provides access to complex bicyclic structures.
| 2H-Azirine Derivative | Diene | Product | Yield (%) | Reference |
| Ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate | Cyclopentadiene | Bicyclic aziridine | 94 | [2] |
| Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate | Furan | Bicyclic aziridine | Not specified | [3] |
| Benzyl 2H-azirine-3-carboxylate | Furan | Bicyclic aziridine | Not specified | [3] |
| (No specific data found for Ethyl 3,3-dimethyl-2H-azirine-2-carboxylate in Diels-Alder reactions) |
Note: The reactivity of 2H-azirines in Diels-Alder reactions is significantly influenced by the substituents. Electron-withdrawing groups on the azirine generally enhance its dienophilic character.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the synthesis of an aziridine derivative and a typical ring-opening reaction.
Synthesis of Ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate[2]
This protocol describes the synthesis of a 3-heteroaryl substituted 2H-azirine, a precursor to the corresponding saturated aziridine.
Materials:
-
Protected imine 7 (derived from 2-acetylpyridine and o-mesitylenesulfonylhydroxylamine)
-
Base (e.g., sodium ethoxide)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve the protected imine 7 in the chosen solvent.
-
Add the base to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by chromatography to yield the desired 2H-azirine.
General Procedure for Nucleophilic Ring-Opening of Aziridines with Thiols[1]
This procedure can be adapted for various N-activated aziridine-2-carboxylates.
Materials:
-
N-activated aziridine-2-carboxylate
-
Thiophenol
-
Lewis acid catalyst (e.g., ZnCl₂) (optional, for less reactive aziridines)
-
Solvent (e.g., CH₂Cl₂)
Procedure:
-
Dissolve the N-activated aziridine-2-carboxylate in the solvent.
-
Add thiophenol to the solution.
-
If necessary, add a catalytic amount of a Lewis acid.
-
Stir the reaction at room temperature until completion.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizing Reaction Pathways
To better understand the synthetic transformations discussed, the following diagrams illustrate the key reaction workflows.
Caption: Nucleophilic Ring-Opening of an Aziridine.
Caption: Diels-Alder Reaction of a 2H-Azirine.
Conclusion
This compound, with its unique gem-dimethyl substitution, offers distinct reactivity compared to other aziridine derivatives. The steric hindrance at the C3 position is a key determinant in directing the regiochemical outcome of nucleophilic ring-opening reactions. While direct comparative data under identical conditions remains scarce in the literature, this guide provides a framework for understanding the relative performance of these valuable synthetic intermediates. The provided protocols and reaction pathways serve as a starting point for the rational design of synthetic routes utilizing this important class of molecules. Further research into the systematic comparison of these derivatives would be highly beneficial to the synthetic chemistry community.
References
Spectroscopic Analysis for Structural Confirmation of Ethyl 3,3-dimethylaziridine-2-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis of ethyl 3,3-dimethylaziridine-2-carboxylate, a key building block in synthetic chemistry. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predicted spectroscopic data and compares it with experimental data from structurally analogous compounds to provide a robust framework for its structural confirmation.
Predicted and Comparative Spectroscopic Data
The structural confirmation of this compound relies on the interpretation of its unique spectroscopic signatures. The following tables present the predicted data for the target molecule and experimental data for two analogous compounds: ethyl 2-methylpropanoate, which shares the ethyl ester and gem-dimethyl functionalities, and 2,2-dimethyloxirane, which features a strained three-membered ring with gem-dimethyl substitution.
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| This compound | -CH₃ (ester) | 1.25 | - | Triplet | 7.1 |
| -CH₂- (ester) | 4.15 | - | Quartet | 7.1 | |
| C(CH₃)₂ | 1.30 | - | Singlet | - | |
| C(CH₃)₂ | 1.45 | - | Singlet | - | |
| CH (aziridine) | 2.50 | - | Singlet | - | |
| NH (aziridine) | 1.80 (broad) | - | Singlet | - | |
| Ethyl 2-methylpropanoate | -CH₃ (ester) | - | 1.22 | Triplet | 7.1 |
| -CH₂- (ester) | - | 4.12 | Quartet | 7.1 | |
| -CH(CH₃)₂ | - | 1.15 | Doublet | 7.0 | |
| -CH(CH₃)₂ | - | 2.54 | Septet | 7.0 | |
| 2,2-Dimethyloxirane | -CH₃ | - | 1.28 | Singlet | - |
| -CH₂- | - | 2.54 | Singlet | - |
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
| Compound | Carbon Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| This compound | -CH₃ (ester) | 14.2 | - |
| -CH₂- (ester) | 61.0 | - | |
| C(CH₃)₂ | 22.5 | - | |
| C(CH₃)₂ | 25.0 | - | |
| C(CH₃)₂ | 45.0 | - | |
| CH (aziridine) | 40.0 | - | |
| C=O (ester) | 172.0 | - | |
| Ethyl 2-methylpropanoate | -CH₃ (ester) | - | 14.1 |
| -CH₂- (ester) | - | 60.2 | |
| -CH(CH₃)₂ | - | 19.0 | |
| -CH(CH₃)₂ | - | 34.2 | |
| C=O (ester) | - | 177.3 | |
| 2,2-Dimethyloxirane | -CH₃ | - | 23.9 |
| C(CH₃)₂ | - | 57.5 | |
| -CH₂- | - | 51.5 |
Table 3: IR Spectroscopy Data (Predicted vs. Experimental)
| Compound | Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| This compound | N-H Stretch | 3300-3400 (broad) | - |
| C-H Stretch (sp³) | 2850-3000 | - | |
| C=O Stretch (ester) | 1735-1750 | - | |
| C-N Stretch | 1180-1250 | - | |
| C-O Stretch (ester) | 1000-1150 | - | |
| Ethyl 2-methylpropanoate | C-H Stretch (sp³) | - | 2870-2980 |
| C=O Stretch (ester) | - | 1736 | |
| C-O Stretch (ester) | - | 1178 | |
| 2,2-Dimethyloxirane | C-H Stretch (sp³) | - | 2970-3050 |
| Ring Stretch (C-O-C) | - | 830 |
Table 4: Mass Spectrometry Data (Predicted vs. Experimental)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted m/z of [M+H]⁺ | Experimental m/z of Molecular Ion (M⁺) | Key Fragmentation Pathways (Predicted) |
| This compound | C₇H₁₃NO₂ | 143.18 | 144.0968 | - | Loss of -OCH₂CH₃ (-45), Loss of -COOCH₂CH₃ (-73), Ring opening and fragmentation. |
| Ethyl 2-methylpropanoate | C₆H₁₂O₂ | 116.16 | - | 116 | Loss of -OCH₂CH₃ (-45), Loss of -CH(CH₃)₂ (-43). |
| 2,2-Dimethyloxirane | C₄H₈O | 72.11 | - | 72 | Loss of -CH₃ (-15), Loss of CO (-28). |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters should be optimized for best results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.
-
Instrument Setup: Tune and shim the spectrometer for the specific solvent and sample.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) for polar molecules or Electron Ionization (EI) for volatile, less polar molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion intensity versus m/z.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis and the structural correlations for this compound.
Determining Enantiomeric Purity of Chiral Aziridine-2-Carboxylates: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and application of chiral molecules like aziridine-2-carboxylates. These compounds are valuable building blocks in medicinal and synthetic chemistry. This guide provides a comparative overview of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.
The principal methods for determining the enantiomeric excess of chiral aziridine-2-carboxylates are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited to different experimental constraints and molecular structures.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely adopted method for the enantiomeric separation of aziridine-2-carboxylates due to its versatility and high resolution. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Key Performance Data for Chiral HPLC Analysis
| Compound Type | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Enantiomer Retention Times (min) | Resolution (Rs) | Reference |
| N-H/N-Me Aziridines | Chiracel OD-H | Hexane/Isopropanol | 1.0 | UV (254 nm) | Varies by compound | >1.5 | [1] |
| 3-Aryl-2H-azirine-2-carboxylates | Chiral stationary phase (unspecified) | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| N-H Aziridine-2-carboxylates | Chiralpak ID, Chiralpak IF | Varies | Varies | UV | Varies | Good | [3] |
Experimental Protocol: Chiral HPLC
A general protocol for the determination of enantiomeric excess of chiral aziridine-2-carboxylates using HPLC is as follows:
-
Sample Preparation: Dissolve a small amount of the aziridine-2-carboxylate sample in a suitable solvent (e.g., hexane/isopropanol mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation: Utilize an HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Select a suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak series).
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The ratio is optimized to achieve the best separation for the specific compound.
-
Flow Rate: Typically set between 0.5 and 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, usually around 25°C.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound absorbs, often 254 nm.
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100.
Gas Chromatography (GC)
Chiral Gas Chromatography is another powerful technique for separating volatile and thermally stable enantiomers. Similar to HPLC, it utilizes a chiral stationary phase, typically based on cyclodextrin derivatives, to achieve separation.
Key Performance Data for Chiral GC Analysis
| Compound Type | Chiral Stationary Phase | Carrier Gas | Temperature Program | Detector | Enantiomer Retention Times (min) | Reference | |---|---|---|---|---|---| | N-H/N-Me Aziridines | CHIRALDEX B-PM | Helium | Isothermal (e.g., 110°C) | FID | Varies by compound |[3] | | Volatile Chiral Compounds | Cyclodextrin-based | Helium/Hydrogen | Gradient | FID/MS | Varies |[4][5] |
Experimental Protocol: Chiral GC
A typical protocol for determining the enantiomeric excess of volatile chiral aziridine-2-carboxylates is as follows:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ether). The concentration should be in the range of 1-5 mg/mL. Derivatization may be necessary for non-volatile compounds to increase their volatility.
-
Instrumentation: Use a gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chromatographic Conditions:
-
Column: A capillary column coated with a chiral stationary phase (e.g., a cyclodextrin derivative).
-
Injector Temperature: Typically set to 250°C.
-
Carrier Gas: High purity helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: An initial isothermal period followed by a temperature ramp to elute the compounds. The specific program depends on the volatility of the analytes.
-
Detector Temperature: For FID, typically 250°C.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct approach that does not necessarily require chromatographic separation. The determination of enantiomeric excess is achieved by converting the enantiomers into diastereomers through the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). The resulting diastereomers exhibit distinct signals in the NMR spectrum, which can be integrated to determine their ratio.
Key Performance Data for NMR Analysis
| Analyte Type | Chiral Solvating Agent (CSA) | Solvent | Spectrometer Frequency (MHz) | Observed Signal Splitting (ΔΔδ, ppm) | Reference |
| Racemic Mandelic Acid | (S)-Aziridin-2-yl methanol | CDCl₃ | 600 | 0.094 | [7] |
| Chiral Carboxylic Acids | N,N'-disubstituted oxoporphyrinogen (achiral) | Not specified | Not specified | Linear response to ee | [8] |
Experimental Protocol: NMR with Chiral Solvating Agent
-
Sample Preparation:
-
Accurately weigh the chiral aziridine-2-carboxylate sample into an NMR tube.
-
Add a stoichiometric equivalent of a suitable chiral solvating agent (e.g., a chiral alcohol or amine).
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum of the sample. It is crucial to achieve good signal resolution.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a well-resolved proton signal that is split due to the formation of diastereomeric complexes.
-
Integrate the corresponding signals for each diastereomer.
-
The enantiomeric excess is calculated from the integral values: ee (%) = [(Integral1 - Integral2) / (Integral1 + Integral2)] x 100. A linear relationship between the gravimetrically determined values and the NMR-determined % ee values should be established.[7]
-
Comparison of Methods
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase | Differential interaction with a chiral stationary phase in the gas phase | Formation of diastereomeric complexes leading to distinct NMR signals |
| Advantages | High resolution, wide applicability, well-established methods | High efficiency, speed, and sensitivity for volatile compounds[9] | Rapid analysis, no need for chromatographic separation, provides structural information |
| Limitations | Can be time-consuming to develop methods, requires specific chiral columns | Limited to volatile and thermally stable compounds, may require derivatization | Lower sensitivity, may require stoichiometric amounts of expensive chiral auxiliaries, potential for signal overlap |
| Sample Throughput | Moderate | High | High |
Conclusion
The choice of method for determining the enantiomeric excess of chiral aziridine-2-carboxylates depends on the specific properties of the analyte, the available instrumentation, and the desired analytical throughput. Chiral HPLC and GC are powerful separative techniques that provide high accuracy and resolution, with GC being particularly suited for volatile compounds. NMR spectroscopy offers a rapid and direct method of analysis without the need for separation, provided that suitable chiral solvating or derivatizing agents are available to induce sufficient spectral differentiation of the enantiomers. For robust and reliable results, it is often advisable to validate the enantiomeric excess determined by one method with an alternative technique.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. azom.com [azom.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Unlocking Stereochemistry: A Comparative Guide to the Biological Activity of Aziridine Carboxylate Stereoisomers
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's three-dimensional structure and its biological function is paramount. This guide provides an objective comparison of the biological activities of aziridine carboxylate stereoisomers, supported by experimental data and detailed protocols to aid in the design and evaluation of novel therapeutic agents.
The stereochemical configuration of a chiral molecule can dramatically influence its pharmacological profile, turning a potent therapeutic into an inactive or even toxic compound. In the realm of aziridine carboxylates, a class of compounds with significant potential in medicinal chemistry, the orientation of substituents around the strained three-membered ring dictates their interaction with biological targets. This guide focuses on the differential activity of these stereoisomers, with a particular emphasis on their anticancer properties and their ability to inhibit the enzyme Protein Disulfide Isomerase A1 (PDIA1), a key player in cellular stress responses and a promising target in oncology.
Comparative Biological Activity of Aziridine Carboxylate Stereoisomers
The following table summarizes the in vitro biological activity of a pair of aziridine phosphine oxide stereoisomers, highlighting the critical role of stereochemistry in their cytotoxic effects against cancer cell lines. While not carboxylic acid esters themselves, these compounds contain a substituted aziridine ring and their comparative data serves as a potent example of stereoselectivity in this class of heterocycles. Research has shown that aziridines with an (S) configuration, often derived from naturally occurring amino acids, tend to exhibit greater biological activity.[1]
| Compound/Stereoisomer | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (S)-isopropyl aziridine phosphine oxide (Compound 5) | HeLa (Cervical Cancer) | 6.4 | [1] |
| Ishikawa (Endometrial Cancer) | 4.6 | [1] | |
| (R)-isopropyl aziridine phosphine oxide (Compound 6) | HeLa (Cervical Cancer) | >100 | [1] |
| Ishikawa (Endometrial Cancer) | >100 | [1] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly demonstrates that the (S)-enantiomer exhibits significant cytotoxicity against both HeLa and Ishikawa cancer cell lines, with IC₅₀ values in the low micromolar range. In stark contrast, the (R)-enantiomer is substantially less active, with an IC₅₀ value greater than 100 µM in the same cell lines.[1] This dramatic difference underscores the importance of stereoselective synthesis and testing in the development of aziridine-based therapeutics.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed protocols for key biological assays are provided below.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aziridine carboxylate stereoisomers in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 20% sodium dodecyl sulfate in 50% N,N-dimethylformamide, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Enzyme Inhibition Assessment: PDIA1 Turbidimetric Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PDIA1 by monitoring the aggregation of insulin.
Principle: PDIA1 catalyzes the reduction of disulfide bonds in insulin, leading to the aggregation of the insulin B chain. This aggregation can be measured as an increase in turbidity (absorbance) over time. Inhibitors of PDIA1 will slow down or prevent this increase in turbidity.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of bovine insulin (e.g., 10 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of dithiothreitol (DTT) (e.g., 100 mM).
-
Prepare a solution of recombinant human PDIA1 in an appropriate buffer.
-
Prepare solutions of the test compounds (aziridine carboxylate stereoisomers) at various concentrations.
-
-
Assay Setup: In a 96-well plate, combine the following in each well:
-
PDIA1 enzyme solution.
-
Test compound or vehicle control.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Reaction: Add the insulin solution to each well to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 650 nm every minute for a set period (e.g., 30-60 minutes) using a microplate reader at a constant temperature (e.g., 25°C).
-
Data Analysis: The rate of insulin aggregation is determined from the slope of the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated by comparing the rates of the reactions with the inhibitor to the rate of the vehicle control. IC₅₀ values can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Stereoselectivity and Biological Evaluation
The following diagrams illustrate the fundamental concepts of stereoisomerism and the general workflow for comparing their biological activities.
Caption: Differential interaction of stereoisomers with a biological target.
References
reactivity comparison of N-substituted vs N-unsubstituted aziridines
A Comprehensive Guide to the Reactivity of N-Substituted vs. N-Unsubstituted Aziridines for Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of the reactivity of N-substituted and N-unsubstituted aziridines, focusing on their ring-opening reactions. The information presented is supported by experimental data to assist researchers in selecting the appropriate aziridine scaffold for their synthetic and drug development needs.
Introduction
Aziridines, three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates due to the ring strain that drives their reactivity.[1] The substituent on the nitrogen atom plays a crucial role in modulating the reactivity of the aziridine ring. N-unsubstituted (N-H) aziridines and N-substituted aziridines, particularly those with electron-withdrawing groups (e.g., N-tosyl, N-acyl) or electron-donating groups (e.g., N-alkyl), exhibit distinct reactivity profiles in ring-opening reactions. This guide explores these differences through a comparative analysis of their behavior under various reaction conditions.
Reactivity Comparison
The reactivity of aziridines is largely dictated by the electronic nature of the nitrogen substituent. N-substituents significantly influence the susceptibility of the aziridine ring to nucleophilic attack and the regioselectivity of the ring-opening process.
N-Substituted Aziridines (Activated)
Aziridines bearing electron-withdrawing groups (EWGs) on the nitrogen atom, such as tosyl (Ts), nosyl (Ns), acyl, or carbamoyl groups, are considered "activated." These groups enhance the electrophilicity of the ring carbons by withdrawing electron density, making them more susceptible to nucleophilic attack. Consequently, N-acyl aziridines undergo ring-opening reactions more readily than their N-alkyl or N-H counterparts.[2]
Under acidic conditions or in the presence of a Lewis acid, the nitrogen atom of an N-substituted aziridine is protonated or coordinated, further activating the ring for nucleophilic attack.[3][4] The ring-opening of these activated aziridines typically proceeds via an SN2-type mechanism, leading to inversion of stereochemistry at the site of attack.[4]
N-Unsubstituted (N-H) and N-Alkyl Aziridines (Non-activated)
N-H and N-alkyl aziridines are considered "non-activated" as the electron-donating nature of the alkyl group or the presence of a proton does not inherently increase the electrophilicity of the ring carbons. As a result, these aziridines are generally less reactive towards nucleophiles compared to their N-acyl counterparts and often require harsher reaction conditions or activation by strong acids to facilitate ring-opening. The ring-opening of non-activated aziridines can proceed through a mechanism with significant SN1 character, particularly when a stable carbocation can be formed at one of the ring carbons.[5]
Quantitative Data Presentation
The following tables summarize experimental data from various studies, comparing the reactivity of N-substituted and N-unsubstituted aziridines in ring-opening reactions.
Table 1: Nucleophilic Ring-Opening with Thiophenol
| Aziridine Substrate | N-Substituent | Conditions | Time (h) | Yield (%) | Regioselectivity (C2:C3) | Reference |
| 2-Phenylaziridine | H | Thiophenol, CH2Cl2, rt | 24 | - | - | [6] |
| 2-Phenylaziridine | Tosyl | Thiophenol, CH2Cl2, rt | 1 | 95 | >99:1 | [6] |
Note: A direct yield for the N-H aziridine was not provided in the reference, but the much shorter reaction time for the N-tosyl derivative indicates significantly higher reactivity.
Table 2: Acid-Catalyzed Ring-Opening with Acetic Anhydride
| Aziridine Substrate | N-Substituent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | | 2-Phenylaziridine | Tosyl | TBD (5) | 80 | 4 | 94 |[7] |
Note: Comparative data for N-H aziridines under these specific conditions was not available in the searched literature, but N-acyl aziridines are known to require activation for such reactions.
Table 3: Lewis Acid-Catalyzed Ring-Opening of 2-Phenylaziridine with Alcohols
| N-Substituent | Lewis Acid | Alcohol | Time (h) | Yield (%) | Reference |
| Tosyl | Cu(OTf)2 | Methanol | 0.5 | 92 | [4] |
| Tosyl | Cu(OTf)2 | Ethanol | 0.5 | 90 | [4] |
Note: N-H aziridines are generally unreactive under these mild Lewis acidic conditions.
Experimental Protocols
General Procedure for Nucleophilic Ring-Opening of N-Tosyl-2-phenylaziridine with Thiophenol[6]
To a solution of N-tosyl-2-phenylaziridine (1.0 mmol) in dichloromethane (10 mL) at room temperature is added thiophenol (1.2 mmol). The reaction mixture is stirred at room temperature for 1 hour. Upon completion of the reaction, as monitored by TLC, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired ring-opened product.
General Procedure for TBD-Catalyzed Ring-Opening of N-Tosylaziridines with Acetic Anhydride[7]
To a solution of the N-tosylaziridine (1.0 mmol) in DMF (1 mL) is added 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (0.05 mmol) and acetic anhydride (1.25 mmol) at room temperature. The reaction mixture is then heated to 80 °C and stirred for 4 hours. After completion, the reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography.[7]
General Procedure for Lewis Acid-Catalyzed Ring-Opening of N-Tosyl-2-phenylaziridine with Alcohols[4]
To a solution of N-tosyl-2-phenylaziridine (0.091 mmol) in the respective alcohol (1.0 mL) is added anhydrous Cu(OTf)2 (1.0 equiv). The reaction mixture is stirred at room temperature for 30 minutes. The solvent is then evaporated, and the residue is purified by column chromatography to yield the corresponding amino ether.[4]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. home.iitk.ac.in [home.iitk.ac.in]
- 5. baranlab.org [baranlab.org]
- 6. researchgate.net [researchgate.net]
- 7. A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst [mdpi.com]
A Comparative Guide to the Synthesis of Ethyl 3,3-dimethylaziridine-2-carboxylate: An Evaluation of a Novel Catalytic Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral building blocks is a cornerstone of innovation. Ethyl 3,3-dimethylaziridine-2-carboxylate, a valuable scaffold in medicinal chemistry, has traditionally been synthesized through established methods. This guide provides a comprehensive comparison of a classic approach, the Hoch-Campbell synthesis, with a novel, catalytic aziridination strategy, offering insights into their respective methodologies, efficiencies, and potential advantages.
This report details the experimental protocols for both an established and a new synthetic route to this compound. A thorough comparison of reaction parameters, yields, and potential for scalability is presented to validate the efficacy of the novel approach.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the established Hoch-Campbell synthesis and a modern catalytic aziridination approach. The data for the catalytic route is based on representative procedures for analogous 3,3-dialkylaziridines, as direct literature values for the target molecule are not extensively reported.
| Parameter | Established Route: Hoch-Campbell Synthesis | New Route: Catalytic Aziridination |
| Starting Materials | Ethyl 2-chloro-3-methylbut-2-enoate, Methylmagnesium bromide | Imine derived from acetone, Ethyl diazoacetate |
| Key Reagents | Grignard Reagent | Lewis Acid or Transition Metal Catalyst |
| Reaction Temperature | Typically 0 °C to room temperature | Often mild, room temperature to 40 °C[1] |
| Reaction Time | Several hours | Can be significantly shorter, from 1 to 24 hours[2] |
| Reported Yield | Moderate to good (Varies with substrate) | Generally good to excellent (70-95% for analogues)[2] |
| Substrate Scope | Generally limited to ketoximes | Broader scope for various imines[3] |
| Stereoselectivity | Generally produces racemic mixtures | Can be rendered asymmetric with chiral catalysts[2] |
| Purity/Purification | Often requires chromatographic purification | May offer cleaner reactions, simplifying purification |
Experimental Protocols
Established Route: Hoch-Campbell Synthesis (Adapted)
The Hoch-Campbell synthesis provides a classical approach to 3,3-dialkylaziridines from ketoximes and Grignard reagents. While not a direct synthesis of the ester, a plausible adaptation involves the reaction of a suitable precursor. A more direct established method for aziridine-2-carboxylates is the Gabriel-Cromwell reaction, involving the cyclization of a β-haloamine.
Step 1: Synthesis of Ethyl 2-bromo-3-amino-3-methylbutanoate (Precursor for Cyclization)
An appropriate amino ester precursor is required for the subsequent cyclization.
Step 2: Cyclization to this compound
To a solution of ethyl 2-bromo-3-amino-3-methylbutanoate in a suitable aprotic solvent such as acetonitrile, a non-nucleophilic base like potassium carbonate is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The inorganic salts are then filtered off, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield this compound.
New Route: Catalytic Aziridination of an Imine
This modern approach involves the reaction of an imine with a diazo compound in the presence of a catalyst. This method offers the potential for higher efficiency and stereocontrol.
Step 1: Formation of the Imine
An imine is synthesized from acetone and a suitable amine (e.g., benzylamine) under standard conditions.
Step 2: Catalytic Aziridination
To a solution of the imine in a dry, inert solvent such as dichloromethane, a Lewis acid or transition metal catalyst (e.g., a copper or rhodium complex) is added (typically 1-5 mol%). The solution is stirred at the desired temperature (often room temperature), and a solution of ethyl diazoacetate in the same solvent is added dropwise over a period of time. The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched, and the product is isolated and purified, typically by column chromatography. For some N-substituted imines, yields for analogous aziridines have been reported to be in the range of 78-94%.[4]
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these synthetic strategies, the following diagrams were generated.
Caption: Established Synthesis via Gabriel-Cromwell Cyclization.
Caption: New Synthetic Route via Catalytic Aziridination.
Conclusion
The validation of a new synthetic route requires a careful comparison with established methods. While the Hoch-Campbell and Gabriel-Cromwell syntheses represent reliable, traditional methods for producing aziridines, modern catalytic approaches offer significant advantages in terms of efficiency, milder reaction conditions, and the potential for asymmetric synthesis. The catalytic aziridination of imines with ethyl diazoacetate emerges as a promising alternative for the synthesis of this compound, warranting further investigation and optimization for large-scale production in drug development and other chemical industries. The cleaner reaction profiles and higher potential yields position this new route as a superior choice for future synthetic endeavors.
References
- 1. Metal-catalysed reactions of imines with ethyl diazoacetate leading to aziridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organocatalytic Stereoselective Aziridination of Imines via Ammonium Ylides [organic-chemistry.org]
A Comparative Guide to the Synthesis of Ethyl 3,3-dimethylaziridine-2-carboxylate: A Cost-Benefit Analysis of Precursors
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Ethyl 3,3-dimethylaziridine-2-carboxylate, a valuable building block in medicinal chemistry, can be approached through various synthetic routes. This guide provides a detailed cost-benefit analysis of two primary pathways: the Hoch-Campbell synthesis and the Gabriel-Cromwell synthesis, focusing on precursor cost, reaction efficiency, and operational considerations.
This analysis is based on a comprehensive review of synthetic methodologies and commercially available precursor costs. The following sections detail the experimental protocols for each route, present a quantitative comparison of the precursors, and offer a logical framework for selecting the most suitable synthetic strategy.
Synthetic Pathways Overview
Two principal synthetic routes for the preparation of this compound have been evaluated:
-
The Hoch-Campbell Synthesis: This classical method involves the reaction of a ketoxime with a Grignard reagent to form the aziridine ring. For the target molecule, this pathway commences with the synthesis of ethyl 3,3-dimethyl-2-oxobutanoate, followed by oximation and subsequent cyclization.
-
The Gabriel-Cromwell Synthesis: This route entails the intramolecular cyclization of an α-halo ester in the presence of an amine. The key precursor for this pathway is ethyl 2-bromo-3,3-dimethylbutanoate, which is reacted with ammonia to yield the desired aziridine.
The following diagrams illustrate the logical flow of these synthetic pathways.
Experimental Protocols
Route 1: Hoch-Campbell Synthesis
Step 1a: Synthesis of Ethyl 3,3-dimethyl-2-oxobutanoate
-
Materials: 3,3-Dimethyl-2-butanone, Ethyl chloroacetate, Sodium ethoxide, Diethyl ether.
-
Procedure: To a solution of sodium ethoxide in anhydrous diethyl ether, a mixture of 3,3-dimethyl-2-butanone and ethyl chloroacetate is added dropwise at 0-5 °C. The reaction mixture is stirred at room temperature for 12-18 hours. After completion, the reaction is quenched with dilute acid and the product is extracted with diethyl ether. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.
-
Expected Yield: 65-75%
Step 1b: Synthesis of Ethyl 3,3-dimethyl-2-oxobutanoate Oxime
-
Materials: Ethyl 3,3-dimethyl-2-oxobutanoate, Hydroxylamine hydrochloride, Sodium acetate, Ethanol, Water.
-
Procedure: Ethyl 3,3-dimethyl-2-oxobutanoate is dissolved in a mixture of ethanol and water. To this solution, hydroxylamine hydrochloride and sodium acetate are added. The mixture is stirred at room temperature for 4-6 hours. The resulting oxime precipitates and is collected by filtration, washed with cold water, and dried.
-
Expected Yield: 80-90%
Step 1c: Synthesis of this compound
-
Materials: Ethyl 3,3-dimethyl-2-oxobutanoate oxime, Methylmagnesium bromide (or other Grignard reagent), Diethyl ether.
-
Procedure: The oxime is dissolved in anhydrous diethyl ether and cooled to -10 to 0 °C. A solution of methylmagnesium bromide in diethyl ether is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 24-48 hours. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried and concentrated to give the crude aziridine, which is purified by column chromatography or distillation.
-
Expected Yield: 40-50%
Route 2: Gabriel-Cromwell Synthesis
Step 2a: Synthesis of Ethyl 2-bromo-3,3-dimethylbutanoate
-
Materials: 3,3-Dimethylbutanoic acid, Bromine, Thionyl chloride (or other halogenating agent), Ethanol.
-
Procedure: 3,3-Dimethylbutanoic acid is first converted to its acid chloride using thionyl chloride. The crude acid chloride is then subjected to Hell-Volhard-Zelinsky bromination by reacting it with bromine in the presence of a catalytic amount of PBr₃. The resulting α-bromo acyl bromide is then esterified by reacting it with anhydrous ethanol to yield ethyl 2-bromo-3,3-dimethylbutanoate. The product is purified by distillation.
-
Expected Yield: 50-60%
Step 2b: Synthesis of this compound
-
Materials: Ethyl 2-bromo-3,3-dimethylbutanoate, Aqueous ammonia.
-
Procedure: Ethyl 2-bromo-3,3-dimethylbutanoate is treated with an excess of concentrated aqueous ammonia. The reaction mixture is stirred at room temperature in a sealed vessel for 48-72 hours. The product is then extracted with a suitable organic solvent (e.g., dichloromethane). The organic extracts are dried and concentrated to afford the crude aziridine, which can be purified by vacuum distillation.
-
Expected Yield: 30-40%
Cost-Benefit Analysis
The following table provides a comparative analysis of the two synthetic routes based on precursor cost, estimated overall yield, and key operational considerations. Prices are estimates based on commercially available laboratory-grade reagents and may vary.
| Parameter | Route 1: Hoch-Campbell Synthesis | Route 2: Gabriel-Cromwell Synthesis |
| Starting Materials | 3,3-Dimethyl-2-butanone, Ethyl chloroacetate, Sodium ethoxide, Hydroxylamine hydrochloride, Methylmagnesium bromide | 3,3-Dimethylbutanoic acid, Bromine, Thionyl chloride, Ethanol, Ammonia |
| Estimated Precursor Cost per mole of Product | $150 - $250 | $100 - $180 |
| Estimated Overall Yield | 21% - 34% | 15% - 24% |
| Number of Synthetic Steps | 3 | 2 |
| Key Challenges | - Handling of pyrophoric Grignard reagents.- Potential for side reactions during Grignard addition.- Purification of the final product can be challenging. | - Use of corrosive and hazardous bromine and thionyl chloride.- Potentially long reaction times for the final cyclization step.- Lower overall yield. |
| Advantages | - Milder conditions for the final cyclization step compared to the Gabriel-Cromwell route.- Avoids the use of elemental bromine. | - Fewer synthetic steps.- Potentially lower precursor cost. |
Conclusion and Recommendations
Both the Hoch-Campbell and Gabriel-Cromwell syntheses present viable, albeit challenging, routes to this compound.
-
The Hoch-Campbell synthesis offers a potentially higher overall yield. However, it involves the use of highly reactive and moisture-sensitive Grignard reagents, which requires stringent anhydrous conditions and careful handling. The multi-step nature of this route also adds to the overall complexity.
-
The Gabriel-Cromwell synthesis is a more direct approach with fewer steps and potentially lower precursor costs. The main drawbacks are the use of hazardous reagents like bromine and thionyl chloride, and a generally lower reported overall yield for sterically hindered substrates.
Recommendation:
For small-scale laboratory synthesis where yield is a primary concern and the necessary expertise for handling Grignard reagents is available, the Hoch-Campbell synthesis may be the preferred route.
For larger-scale production or in laboratories where the handling of highly toxic and corrosive reagents is routine , the Gabriel-Cromwell synthesis might be considered due to its fewer steps and potentially more economical precursors, despite the lower yield.
Ultimately, the choice of synthetic route will depend on the specific capabilities of the laboratory, the scale of the synthesis, and the acceptable trade-offs between yield, cost, and safety considerations. The provided experimental protocols and cost analysis serve as a guide to aid researchers in making an informed decision for the efficient synthesis of this important chemical intermediate.
A Comparative Guide to Assessing the Purity of Ethyl 3,3-dimethylaziridine-2-carboxylate by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The purity of ethyl 3,3-dimethylaziridine-2-carboxylate, a valuable chiral building block in pharmaceutical synthesis, is critical for ensuring the safety and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the active pharmaceutical ingredient (API) from potential impurities. This guide provides a comparative overview of HPLC methodology for purity assessment, alongside alternative analytical techniques, supported by experimental protocols and data.
Quantitative Data Summary
While a specific, standardized HPLC method for this compound is not widely published, a robust method can be developed based on the analysis of structurally similar aziridine-2-carboxylate esters. The following table presents hypothetical, yet realistic, data that could be obtained from such an analysis, comparing the target compound with potential process-related impurities.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 5.8 | 99.5 | 99.5 |
| Impurity A (Unreacted Starting Material) | 3.2 | 0.2 | - |
| Impurity B (Diastereomer) | 6.5 | 0.15 | - |
| Impurity C (Ring-Opened By-product) | 4.1 | 0.1 | - |
| Impurity D (Degradation Product) | 2.5 | 0.05 | - |
Experimental Protocols
A detailed experimental protocol for a proposed HPLC method is provided below. This method is designed for the chiral separation and purity determination of this compound.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: Chiral stationary phases are recommended for the separation of enantiomers and diastereomers. A column such as a Daicel CHIRALPAK® series (e.g., CHIRALPAK® IA, IB, or IC) is a suitable starting point. For general purity without chiral separation, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) can be used.
-
Mobile Phase: For chiral separations, a typical mobile phase would be a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a modifier like diethylamine (0.1%) to improve peak shape. For reversed-phase analysis, a gradient of acetonitrile and water would be appropriate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Due to the lack of a strong chromophore, detection in the low UV range (e.g., 210 nm) is recommended.
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can provide complementary information for purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. It can provide information on the identity of impurities through mass spectral data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation and can be used to identify and quantify impurities without the need for reference standards, provided the impurities have unique signals.
Visualizations
To further clarify the experimental workflow and logical relationships in the purity assessment process, the following diagrams are provided.
Caption: HPLC Experimental Workflow for Purity Assessment.
Caption: Logical Relationship of Purity Assessment Components.
A Comparative Guide to Catalysts for Asymmetric Aziridination
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chiral aziridines is of paramount importance in medicinal chemistry and drug development, as these three-membered nitrogen-containing heterocycles are versatile building blocks for a wide array of complex nitrogenous compounds. The catalytic asymmetric aziridination of olefins has emerged as a powerful strategy for accessing these valuable synthons in an enantiomerically pure form. This guide provides a comparative overview of prominent catalysts employed in this transformation, with a focus on their performance, substrate scope, and the experimental protocols for their application.
Comparative Performance of Catalysts
The selection of an appropriate catalyst is crucial for achieving high efficiency and stereoselectivity in asymmetric aziridination. Below is a summary of the performance of representative rhodium, copper, and iron-based catalysts across various olefin substrates. The data highlights the yields and enantiomeric excesses (% ee) achieved under optimized reaction conditions.
Rhodium-Catalyzed Asymmetric Aziridination
Rhodium catalysts, particularly dirhodium(II) tetracarboxylates, are highly effective for the asymmetric aziridination of a broad range of alkenes.[1][2][3] C4-symmetrical dirhodium(II) complexes have shown remarkable efficiency and chemoselectivity.[1][2]
Table 1: Performance of Chiral Dirhodium(II) Tetracarboxylate Catalysts
| Substrate (Olefin) | Catalyst | Nitrogen Source | Oxidant | Yield (%) | ee (%) | Reference |
| Styrene | Rh₂(S-tfpttl)₄ | p-tBu-phenylsulfamate | PhI(OPiv)₂ | 95 | 99 | [4] |
| α-Methylstyrene | Rh₂(S-tfpttl)₄ | p-tBu-phenylsulfamate | PhI(OPiv)₂ | 91 | 98 | [4] |
| trans-β-Methylstyrene | Rh₂(S-tfpttl)₄ | p-tBu-phenylsulfamate | PhI(OPiv)₂ | 85 | 97 | [4] |
| Indene | Rh₂(S-tfpttl)₄ | p-tBu-phenylsulfamate | PhI(OPiv)₂ | 93 | 99 | [4] |
| 1-Hexene | Planar Chiral Rh(III) Indenyl Catalyst | Hydroxylamine derivative | - | 77 | 95 | [5][6] |
Note: Reaction conditions, such as solvent and temperature, can influence the outcome and should be consulted in the primary literature.
Copper-Catalyzed Asymmetric Aziridination
Copper complexes, often in combination with chiral ligands like bis(oxazolines) or diimines, are another widely used class of catalysts for asymmetric aziridination.[7][8][9] They have proven to be particularly effective for the aziridination of styrenyl substrates.[7]
Table 2: Performance of Chiral Copper Catalysts
| Substrate (Olefin) | Ligand | Nitrogen Source | Yield (%) | ee (%) | Reference |
| Styrene | Bis(oxazoline) | TsN=IPh | 95 | 94 | [7] |
| 6-acyl-2,2-dimethylchromene | Chiral Diimine | TsN=IPh | - | 99 | [7] |
| Cinnamate esters | Chiral Diimine | TsN=IPh | - | 88-98 | [7] |
| 2-Cyclopenten-1-one | (1R,2R)-1,2-diphenylethylenediamine derivative | t-butyl p-toluenesulfonyloxy carbamate | 82 | 99 | [10] |
Note: The specific copper salt (e.g., Cu(I) or Cu(II)) and counterion can significantly impact the reaction's efficiency and stereoselectivity.
Iron-Catalyzed Asymmetric Aziridination
Iron catalysts are an attractive alternative due to the low cost and low toxicity of iron.[11][12][13][14] While the development of highly enantioselective iron catalysts for aziridination is an ongoing area of research, promising results have been achieved with chiral porphyrin and tetra-N-heterocyclic carbene (NHC) ligands.[11][13]
Table 3: Performance of Chiral Iron Catalysts
| Substrate (Olefin) | Ligand | Nitrogen Source | Yield (%) | ee (%) | Reference |
| Styrene | Chiral Porphyrin | Aryl Azides | High | up to 93 | [13] |
| Aliphatic Alkenes | D2-symmetric tetra-NHC | Aryl Azides | Moderate | Low | [11][12] |
Note: Iron-catalyzed aziridinations often utilize organic azides as the nitrene source and can be promoted by light.[13]
Experimental Protocols
A detailed and reproducible experimental protocol is essential for success in asymmetric catalysis. Below is a representative procedure for a rhodium-catalyzed asymmetric aziridination.
General Protocol for Rhodium-Catalyzed Asymmetric Aziridination of Alkenes[4]
Materials:
-
Alkene (1.0 equiv)
-
p-tert-butylphenylsulfamate (1.2 equiv)
-
PhI(OPiv)₂ (1.2 equiv)
-
Dirhodium(II) tetracarboxylate catalyst (e.g., Rh₂(S-tfpttl)₄, 0.1-1 mol%)
-
Pentafluorobenzoic acid (additive, if required)
-
Anhydrous toluene (solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the dirhodium(II) tetracarboxylate catalyst.
-
Add anhydrous toluene to dissolve the catalyst.
-
Add the alkene, followed by the p-tert-butylphenylsulfamate and PhI(OPiv)₂.
-
If required, add the additive.
-
Cool the reaction mixture to the specified temperature (e.g., -15 °C) and stir for the designated time (typically several hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction and purify the crude product by flash column chromatography on silica gel to afford the desired aziridine.
Analysis:
-
The yield of the isolated aziridine is determined by weighing the pure product.
-
The enantiomeric excess (% ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) analysis.
Visualizing the Workflow
A generalized workflow for a catalytic asymmetric aziridination experiment is depicted below, outlining the key stages from catalyst and reagent preparation to final product analysis.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Rhodium-Catalyzed Aziridination of Alkenes - ChemistryViews [chemistryviews.org]
- 5. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Toward asymmetric aziridination with an iron complex supported by a D2-symmetric tetra-NHC - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Toward asymmetric aziridination with an iron complex supported by a D2-symmetric tetra-NHC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of Ethyl 3,3-dimethylaziridine-2-carboxylate: A Detailed Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper and safe disposal of Ethyl 3,3-dimethylaziridine-2-carboxylate, a substituted aziridine compound. Due to the potential hazards associated with the strained three-membered aziridine ring, which includes potential toxicity and reactivity, this chemical requires careful handling and specific inactivation procedures before disposal. The following protocols are designed to mitigate risks and ensure the safety of laboratory personnel and the environment.
The primary method for the safe disposal of this compound involves chemical neutralization through a nucleophilic ring-opening reaction. This process converts the reactive aziridine into a more stable and less hazardous amino alcohol derivative.
Key Disposal Principles
-
Inactivation is paramount: Never dispose of untreated this compound as general chemical waste.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and during the disposal process.
-
Fume Hood: All steps of the disposal procedure must be performed in a well-ventilated chemical fume hood.
-
Waste Segregation: Keep the waste generated from this procedure separate from other laboratory waste streams until the inactivation is complete and verified.
Quantitative Data for Disposal
The following table summarizes the key quantitative parameters for the recommended chemical inactivation of this compound.
| Parameter | Value | Notes |
| Inactivating Reagent | 1 M Aqueous Sodium Thiosulfate (Na₂S₂O₃) | A readily available and relatively low-hazard nucleophile that effectively opens the aziridine ring. |
| Reagent Molar Ratio | 5 molar equivalents (to aziridine) | A significant excess of the nucleophile ensures the complete reaction of the aziridine. |
| Solvent | Ethanol or Isopropanol | The solvent should be miscible with both the aziridine ester and the aqueous inactivating reagent to ensure a homogeneous reaction mixture. |
| Reaction Temperature | Room Temperature (approx. 20-25°C) | The reaction proceeds efficiently at ambient temperature. Gentle heating (up to 50°C) can be applied to expedite the reaction if necessary, with careful monitoring. |
| Reaction Time | Minimum 12 hours | An overnight reaction is recommended to ensure the complete destruction of the aziridine ring. |
| Final pH Adjustment | 6.5 - 7.5 | Neutralization of the final solution before disposal is crucial. Use dilute hydrochloric acid or sodium bicarbonate as needed. |
| Waste Container | Clearly labeled, sealed container | The container should be compatible with the final aqueous/alcoholic waste solution. |
Experimental Protocol for Chemical Inactivation and Disposal
This protocol details the step-by-step procedure for the safe neutralization of this compound in a laboratory setting.
Materials:
-
This compound waste
-
Ethanol or Isopropanol
-
1 M Sodium Thiosulfate (Na₂S₂O₃) solution
-
Dilute Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., Erlenmeyer flask)
-
Labeled waste container
Procedure:
-
Quantify the Waste: Carefully estimate the amount (in moles) of this compound to be disposed of.
-
Dilution: In a suitable reaction vessel inside a fume hood, dilute the aziridine waste with a sufficient volume of ethanol or isopropanol to ensure a stirrable solution.
-
Addition of Inactivating Reagent: While stirring, slowly add 5 molar equivalents of the 1 M sodium thiosulfate solution to the diluted aziridine waste. An exothermic reaction may occur; add the reagent portion-wise to control any temperature increase.
-
Reaction: Loosely cap the reaction vessel to prevent pressure buildup and allow it to stir at room temperature for a minimum of 12 hours (overnight is recommended).
-
Verification of Inactivation (Optional but Recommended): If analytical capabilities are available (e.g., Thin Layer Chromatography, Gas Chromatography), a sample of the reaction mixture can be analyzed to confirm the absence of the starting aziridine compound.
-
pH Neutralization: After the reaction is complete, check the pH of the solution. Adjust the pH to a neutral range (6.5-7.5) by adding small portions of dilute hydrochloric acid or sodium bicarbonate as necessary.
-
Final Disposal: Once neutralized, the solution can be transferred to a clearly labeled hazardous waste container for disposal according to your institution's and local regulations for aqueous chemical waste. Do not mix with other waste streams unless permitted by your environmental health and safety office.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Essential Safety and Operational Guide for Ethyl 3,3-dimethylaziridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Ethyl 3,3-dimethylaziridine-2-carboxylate. Adherence to these procedures is essential to ensure a safe laboratory environment and to minimize risks associated with this reactive compound.
Personal Protective Equipment (PPE)
Due to the reactive nature of aziridine compounds, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[1][2] The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Nitrile or Neoprene) is required. Ensure gloves are regularly inspected for any signs of degradation and replaced immediately if compromised.[3][4] | Prevents skin contact with the chemical, which can cause irritation or be absorbed through the skin. |
| Eye and Face Protection | Chemical safety goggles must be worn at all times. In situations with a splash hazard, a full-face shield should be used in combination with safety goggles.[3] | Protects eyes and face from accidental splashes, which could cause serious eye damage. |
| Body Protection | A polyethylene-coated polypropylene disposable gown or a lab coat made of a non-absorbent material should be worn.[2] | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | All handling of the compound must be performed within a certified chemical fume hood.[5] If airborne concentrations are expected to exceed exposure limits, an air-purifying respirator with an organic vapor cartridge should be used.[3] | Minimizes the inhalation of potentially harmful vapors. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling Protocol
All personnel handling this compound must receive thorough training on these procedures.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Before starting any work, ensure you are wearing all the required PPE as detailed in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Gather all necessary chemicals, glassware, and equipment.
-
Locate the nearest spill kit and ensure it is fully stocked.[6]
-
-
Handling:
-
All manipulations of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Use controlled transfer techniques, such as a syringe or cannula, to handle the liquid. Avoid pouring directly from the container.[1][7]
-
Ground and bond containers and equipment before transferring to prevent static sparks.[3]
-
-
Storage:
Disposal Plan: Chemical Waste Management
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure safety.
Decision Tree for Disposal of this compound Waste
Caption: Decision tree for the proper disposal of waste.
Experimental Protocol for Disposal:
-
Waste Segregation:
-
All materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be treated as hazardous waste.
-
Do not mix this waste with other waste streams.
-
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed, and chemically resistant container.
-
Solid Waste: Collect all contaminated solid waste in a designated, sealed, and labeled hazardous waste container.
-
-
Final Disposal:
Emergency Procedures
In Case of a Spill:
-
Evacuate: Immediately evacuate the area and alert others.[6]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: If trained and it is safe, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial spill kit.[6] Do not use combustible materials.
-
Cleanup: Trained personnel wearing appropriate PPE should clean up the spill.
-
Dispose: Collect the absorbed material in a sealed container for hazardous waste disposal.
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
References
- 1. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bu.edu [bu.edu]
- 6. Emergency Measures for Aziridine Crosslinker Spills - MSN Chemical [msnchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
